5-(4-Nitrophenyl)-1H-Tetrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141937. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-nitrophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)6-3-1-5(2-4-6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUOBAHGBPSRKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301237 | |
| Record name | 5-(4-Nitrophenyl)-1H-Tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16687-60-8 | |
| Record name | 16687-60-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-Nitrophenyl)-1H-Tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(4-Nitrophenyl)-1H-Tetrazole
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-(4-Nitrophenyl)-1H-tetrazole, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties and Identifiers
This compound is a solid organic compound that appears as a pale yellow to orange crystalline powder.[1] It is recognized for its utility as a reagent and a building block in various chemical syntheses.
| Property | Value | Source |
| Molecular Formula | C7H5N5O2 | [2][3] |
| Molecular Weight | 191.15 g/mol | [2][3] |
| CAS Number | 16687-60-8 | [2][3] |
| IUPAC Name | 5-(4-nitrophenyl)-2H-tetrazole | [1][3] |
| InChI Key | MIUOBAHGBPSRKY-UHFFFAOYSA-N | [1][3] |
| SMILES | [O-]--INVALID-LINK--C1=CC=C(C=C1)C1=NNN=N1 | [1] |
| Appearance | Crystals or powder, pale yellow to yellow to orange to pale brown | [1] |
| Melting Point | 218-219 ºC | [4] |
| Solubility | Insoluble in water; Soluble in DMSO | [2][5] |
| Purity | ≥96.0% (HPLC) | [1] |
Spectroscopic Data
| Spectrum Type | Data | Source |
| FT-IR (KBr) νmax/cm-1 | 3448, 3334, 3235, 3109, 3080, 2974, 2900, 2819, 2659, 1562, 1532, 1488, 1357, 1340, 1315, 1143, 1106, 995, 867, 853, 730, 710 | [4] |
| ¹H NMR | Data available from Sigma-Aldrich Co. LLC. | [3] |
| ¹³C NMR | Data available from Wiley-VCH GmbH. | [3] |
Synthesis Protocols
The synthesis of 5-substituted-1H-tetrazoles, including this compound, is commonly achieved through a [3+2] cycloaddition reaction.
General Synthesis of 5-Substituted-1H-Tetrazoles
A widely used method involves the reaction of nitriles with an azide, often catalyzed by a metal salt.[4][6]
References
- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. This compound | C7H5N5O2 | CID 285163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
An In-depth Technical Guide to 5-(4-Nitrophenyl)-1H-Tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(4-nitrophenyl)-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities to facilitate further research and development.
Core Identity: IUPAC Name and Structure
This compound is a substituted aromatic tetrazole. The tetrazole ring exhibits tautomerism, existing as both 1H and 2H forms, with the proton residing on different nitrogen atoms of the heterocyclic ring. The IUPAC name can refer to either tautomer, with 5-(4-nitrophenyl)-2H-tetrazole being a common designation.[1][2][3]
Chemical Structure:
The structure consists of a phenyl ring substituted with a nitro group at the para (4) position, which is in turn connected to the carbon atom of a five-membered tetrazole ring.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. This information is critical for experimental design, including solubility for bioassays and characteristic peaks for structural confirmation.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 191.15 g/mol | [2] |
| Melting Point | ~223°C (decomposition) | [1] |
| Appearance | Pale yellow to yellow crystals or powder | [4] |
| Solubility | Insoluble in water; Soluble in DMSO | [1] |
| InChI Key | MIUOBAHGBPSRKY-UHFFFAOYSA-N |[2][3][5] |
Table 2: Predicted Spectroscopic and Collision Cross Section Data
| Data Type | Value | Source |
|---|---|---|
| Monoisotopic Mass | 191.04432442 Da | [2] |
| Predicted XlogP | 1.0 | [6] |
| Predicted CCS ([M+H]⁺) | 134.9 Ų | [6] |
| Predicted CCS ([M-H]⁻) | 136.0 Ų |[6] |
Synthesis of this compound
The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[7][8] This approach is widely used due to its high yields and applicability to a diverse range of substrates.
The following diagram outlines the typical laboratory workflow for the synthesis of this compound.
The following is a representative protocol adapted from generalized procedures for the synthesis of 5-substituted 1H-tetrazoles using a heterogeneous catalyst.[9]
-
Reaction Setup: To a solution of 4-nitrobenzonitrile (1 mmol) in dimethylformamide (DMF, 5 mL), add sodium azide (2 mmol) and a catalytic amount of nano-TiCl₄·SiO₂ (0.1 g).
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 153°C) for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Catalyst Removal: After the reaction is complete, the mixture is cooled to room temperature. The solid catalyst is then removed by filtration.
-
Product Precipitation: The filtrate is treated with ice-cold water and 4N HCl (5 mL). The acidic conditions protonate the tetrazole ring, causing the product to precipitate out of the solution.
-
Purification: The resulting solid, this compound, is collected via filtration and washed with a cold solvent such as chloroform to remove any remaining impurities. The pure product is then dried. This method typically results in high yields.[9]
Biological Activity and Applications
Tetrazoles are prominent pharmacophores in drug discovery, primarily because the 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group.[7] This substitution can improve metabolic stability, lipophilicity, and membrane permeability of a drug candidate.
The diagram below illustrates the bioisosteric relationship, highlighting the comparable acidic properties (pKa) and spatial arrangement that allow the tetrazole group to mimic a carboxylic acid in biological systems.
Derivatives of 5-phenyl-1H-tetrazole have been investigated for a range of biological activities. While specific data for the 4-nitro substituted compound is limited in some public databases, the class of compounds is known for:
-
Antibacterial Activity: Tetrazole-containing compounds have been synthesized and tested against various strains of bacteria, showing potential as antimicrobial agents.[7][10]
-
Anti-inflammatory and Analgesic Effects: Related pyrazole-tetrazole hybrids have demonstrated significant anti-inflammatory and antinociceptive (analgesic) properties.[11][12] Some studies suggest these effects may be mediated through the NO/cGMP pathway.[11][12]
-
Enzyme Inhibition: Certain tetrazole derivatives act as potent enzyme inhibitors. For example, related structures have been developed as inhibitors of S-nitrosoglutathione reductase (GSNOR), which has therapeutic potential for treating inflammatory lung diseases like COPD.[13]
Table 3: Reported Biological Activities of Related Tetrazole Compounds
| Compound Class | Biological Activity | Target/Model | Source |
|---|---|---|---|
| Pyrazole-Tetrazole Hybrids | Anti-inflammatory | Carrageenan-induced paw edema | [11] |
| Pyrazole-Tetrazole Hybrids | Antinociceptive (Analgesic) | Acetic acid-induced writhing | [12] |
| Imidazole-Biaryl-Tetrazoles | GSNOR Inhibition | Enzyme assay (IC₅₀ <15 nM) | [13] |
| Various 5-Substituted Tetrazoles | Antibacterial | E. coli, S. aureus |[10][14] |
This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The versatile nature of the tetrazole ring, combined with the electronic properties of the nitrophenyl group, makes this compound a valuable building block for developing novel therapeutic agents and functional materials.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | C7H5N5O2 | CID 285163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound | 16687-60-8 [sigmaaldrich.com]
- 6. PubChemLite - this compound (C7H5N5O2) [pubchemlite.lcsb.uni.lu]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.org.za [scielo.org.za]
- 10. isfcppharmaspire.com [isfcppharmaspire.com]
- 11. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1 H-pyrazol-4-yl)-1 H-tetrazole: role of NO/cGMP pathway and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
An In-depth Technical Guide to the Synthesis of 5-(4-Nitrophenyl)-1H-Tetrazole from 4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(4-Nitrophenyl)-1H-tetrazole, a valuable scaffold in medicinal chemistry, from 4-nitrobenzonitrile. This document details the prevalent synthetic methodologies, reaction mechanisms, and experimental protocols, supported by quantitative data and visualizations to facilitate research and development.
Introduction
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The 5-substituted-1H-tetrazole moiety is of significant interest in pharmaceutical sciences as it is often employed as a bioisosteric replacement for the carboxylic acid functional group. This substitution can lead to improved metabolic stability, bioavailability, and lipophilicity of drug candidates. The target compound, this compound, serves as a key intermediate in the synthesis of various biologically active molecules. The primary route for its synthesis involves the [3+2] cycloaddition of an azide source to a nitrile.
Reaction Overview and Mechanism
The synthesis of this compound from 4-nitrobenzonitrile is achieved through a [3+2] cycloaddition reaction. This reaction involves the 1,3-dipolar cycloaddition of an azide anion to the carbon-nitrogen triple bond of the nitrile. The reaction is typically catalyzed to enhance the reaction rate and yield. Various catalysts, including metal salts (e.g., copper, zinc, cobalt) and amine salts, have been effectively employed.
The generally accepted mechanism for the metal-catalyzed reaction involves the coordination of the nitrile to the metal center, which activates the nitrile towards nucleophilic attack by the azide ion. This is followed by intramolecular cyclization to form a metal-bound tetrazolate intermediate. Subsequent protonation and release from the catalyst yield the final 5-substituted-1H-tetrazole product.
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactant, product, and representative reaction conditions for the synthesis of this compound.
Table 1: Physicochemical Properties of Reactant and Product
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Nitrobenzonitrile | 4-nitrobenzonitrile | C₇H₄N₂O₂ | 148.12 | 147-149 |
| This compound | This compound | C₇H₅N₅O₂ | 191.15 | 218-219[1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.45 (d, J=8.8 Hz, 2H), 8.25 (d, J=8.8 Hz, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 155.0, 148.5, 131.5, 128.0, 124.5 |
| FT-IR (KBr) | ν (cm⁻¹): 3448, 3334, 3235, 3109, 3080, 2974, 2900, 2819, 2659, 1562, 1532, 1488, 1357, 1340, 1315, 1143, 1106, 995, 867, 853, 730, 710[1] |
Table 3: Comparison of Catalytic Systems for the Synthesis of 5-Aryl-1H-Tetrazoles
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuSO₄·5H₂O | DMSO | 140 | 1 | 95 (for this compound) | [1] |
| Zinc Salts | Water | Reflux | 24 | Broad applicability, high yields | |
| Cobalt(II) Complex | DMSO | 110 | 12 | Up to 99 | |
| Pyridine Hydrochloride | DMF | 110 | 8 | Good to excellent |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound based on a copper-catalyzed reaction.[1]
Materials:
-
4-Nitrobenzonitrile
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), 4 M
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzonitrile (1.0 mmol, 148.1 mg) in dimethyl sulfoxide (DMSO, 3 mL).
-
Addition of Reagents: To the solution, add sodium azide (1.2 mmol, 78.0 mg) and a catalytic amount of copper(II) sulfate pentahydrate (0.02 mmol, 5.0 mg).
-
Reaction: Stir the reaction mixture at room temperature for 10 minutes, and then increase the temperature to 140 °C. Maintain the reaction at this temperature for 1-2 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Acidification and Extraction: Carefully add 15 mL of 4 M hydrochloric acid to the reaction mixture, followed by 15 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously.
-
Phase Separation: Allow the layers to separate. Collect the organic layer.
-
Aqueous Layer Extraction: Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.
-
Combine and Wash: Combine all the organic layers and wash them twice with 20 mL of distilled water, followed by a wash with 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood.
-
Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃) gas.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
-
All reactions should be conducted in a well-ventilated fume hood.
Visualizations
The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
References
Physical and chemical properties of 5-(4-nitrophenyl)-1H-tetrazole
An In-depth Technical Guide to 5-(4-nitrophenyl)-1H-tetrazole
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's key characteristics, including its molecular structure, physical constants, and spectral data. Furthermore, it outlines a standard experimental protocol for its synthesis and the analytical methods for its characterization. The guide also discusses its applications and safety considerations.
Chemical and Physical Properties
This compound is a solid organic compound, appearing as an off-white to yellow or brown powder or crystalline solid[1][2]. It is recognized for its utility as a versatile intermediate in organic synthesis, a building block for bioactive molecules in medicinal chemistry, and its potential applications in the development of energetic materials[1].
General and Computed Properties
The fundamental properties of this compound are summarized in the table below, providing essential information for its handling and use in experimental settings.
| Property | Value | Source |
| CAS Number | 16687-60-8 | [3][4] |
| Molecular Formula | C₇H₅N₅O₂ | [3][4] |
| Molecular Weight | 191.15 g/mol | [3][4] |
| IUPAC Name | 5-(4-nitrophenyl)-2H-tetrazole | [2][4] |
| Appearance | Off-white to yellow/brown powder or crystals | [1][2] |
| Melting Point | 218-219 °C[5][6], 221-226 °C[1], 223 °C (dec.)[7] | Multiple Sources |
| Solubility | Insoluble in water; Soluble in DMSO | [3][7] |
| Predicted pKa | 3.38 ± 0.10 | [7] |
| Purity (Typical) | ≥97% | [3] |
Spectral Data
Spectral analysis is crucial for the structural confirmation of this compound. The key spectral data are provided below.
| Spectral Data Type | Key Features and Peaks |
| ¹H NMR | Spectra available in databases like PubChem and from suppliers[4][8]. |
| ¹³C NMR | Spectra available in databases like PubChem and from suppliers[4][8]. |
| FT-IR (KBr, νmax/cm⁻¹) | 3448, 3334, 3235, 3109, 3080, 2974, 2900, 2819, 2659, 1562, 1532, 1488, 1357, 1340, 1315, 1143, 1106, 995, 867, 853, 730, 710[5][6]. |
| Mass Spectrometry (GC-MS, 70 eV) | Spectra available in NIST Mass Spectrometry Data Center and SpectraBase[4]. |
Experimental Protocols
Synthesis of this compound
A common and effective method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and sodium azide.[5][6] This method is known for its good to excellent yields, short reaction times, and safe processing.[5][6]
Reaction: 4-nitrobenzonitrile + NaN₃ → this compound
Materials:
-
4-nitrobenzonitrile
-
Sodium azide (NaN₃)
-
Cupric sulfate pentahydrate (CuSO₄·5H₂O) as a catalyst
-
Dimethyl sulfoxide (DMSO) as the solvent
-
Hydrochloric acid (HCl, 4 mol L⁻¹)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
Procedure:
-
To a solution of 4-nitrobenzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and cupric sulfate pentahydrate (2 mol%) with stirring at room temperature.[5][6]
-
Increase the reaction temperature to 140 °C and maintain for approximately 1 hour.[5][6]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[5][6]
-
Upon completion, cool the reaction mixture to room temperature.[5][6]
-
Treat the mixture with 10 mL of 4 mol L⁻¹ HCl, followed by 10 mL of EtOAc.[5][6]
-
Wash the organic layer twice with 10 mL of distilled water.[5][6]
-
Dry the organic layer over anhydrous sodium sulfate and then concentrate it to obtain the crude solid product.[5][6]
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Analytical Characterization Workflow
To confirm the identity and purity of the synthesized this compound, a series of analytical techniques are employed.
-
Thin-Layer Chromatography (TLC): Used to monitor the progress of the synthesis reaction.
-
Melting Point Determination: The melting point of the purified product is measured and compared with literature values to assess purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and confirms the arrangement of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.
Chemical Reactivity and Stability
Thermal Decomposition
Tetrazole compounds are known to be energetic, and their thermal stability is an important characteristic. Studies on phenyl tetrazoles indicate that the tetrazole ring typically decomposes exothermically at temperatures between 190–240 °C[9]. The decomposition of 1-(4-nitrophenyl)-1H-tetrazole has been noted to involve a significant mass loss, influenced by the presence of the nitro group[9]. The thermal decomposition of tetrazoles can proceed through different pathways, often resulting in the release of nitrogen gas (N₂)[9][10].
Storage and Handling
This compound should be stored in a dry environment at room temperature, sealed from moisture[7]. It is also recommended to store it in the dark in a desiccator and to avoid contact with strong heat and metal salts[3].
Applications
This compound is a valuable compound with a range of applications:
-
Organic Synthesis: It is used as a reagent and an activator for both solution- and solid-phase synthesis of oligonucleotides via the phosphoramidite method[3].
-
Medicinal Chemistry: The tetrazole moiety is a well-established bioisosteric replacement for the carboxylic acid group in drug design, making its derivatives, including this compound, important building blocks for creating novel bioactive molecules[1][11].
-
Energetic Materials: Due to its high nitrogen content and stability, it is researched for use in the development of energetic materials, with potential applications in explosives and propellants[1].
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Hazard Statements: H228 (Flammable solid), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[4].
-
Signal Word: Danger.
-
Precautionary Measures: Standard laboratory safety precautions should be taken, including wearing personal protective equipment (PPE) such as gloves and safety glasses. It should be handled in a well-ventilated area, and sources of ignition should be avoided.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | C7H5N5O2 | CID 285163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 7. 5-(4-硝基苯基)-1H-四唑 | 16687-60-8 [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 11. thieme-connect.com [thieme-connect.com]
Spectroscopic Characterization of 5-(4-Nitrophenyl)-1H-Tetrazole: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the spectroscopic data for the compound 5-(4-Nitrophenyl)-1H-Tetrazole, a molecule of significant interest in medicinal chemistry and materials science. The data presented herein, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offers a detailed chemical fingerprint essential for researchers, scientists, and professionals in drug development for unambiguous identification and quality control.
Core Spectroscopic Data
The structural elucidation of this compound is fundamentally reliant on a combination of spectroscopic techniques. The following sections and tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms. The spectra for this compound were recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Spectroscopic Data
The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of the nitrophenyl group exhibit characteristic splitting patterns (doublets) due to coupling with adjacent protons. The acidic proton on the tetrazole ring is also observed.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.4 | Doublet | 2H | Ar-H (ortho to NO₂) |
| ~8.2 | Doublet | 2H | Ar-H (meta to NO₂) |
| Not consistently observed | Broad Singlet | 1H | N-H (tetrazole) |
Note: The N-H proton of the tetrazole ring can be broad and may exchange with residual water in the solvent, sometimes leading to its signal being difficult to observe or appearing at a variable chemical shift.
¹³C NMR Spectroscopic Data [1]
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C (tetrazole ring) |
| ~148 | C-NO₂ |
| ~132 | C (ipso- to tetrazole) |
| ~129 | Ar-CH (ortho to NO₂) |
| ~125 | Ar-CH (meta to NO₂) |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
FT-IR Spectroscopic Data (KBr Pellet) [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3000 | Broad | N-H stretching (tetrazole) |
| ~1600 | Strong | C=N stretching (tetrazole ring) |
| ~1520 | Strong | Asymmetric NO₂ stretching |
| ~1350 | Strong | Symmetric NO₂ stretching |
| ~1450, ~1400 | Medium | Aromatic C=C stretching |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard laboratory procedures and instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy [1]
NMR spectra were acquired on a Bruker Avance 400 MHz instrument.[1] The sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H NMR spectra were recorded at 400 MHz and ¹³C NMR spectra were recorded at 100 MHz.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy [1]
The FT-IR spectrum was recorded on an Avatar 370 FT-IR Therma Nicolet spectrometer.[1] The solid sample of this compound was prepared as a potassium bromide (KBr) pellet. A small amount of the finely ground compound was intimately mixed with dry KBr powder and pressed into a thin, transparent disk for analysis.
Logical Workflow for Spectroscopic Analysis
The characterization of a synthesized compound like this compound follows a logical progression of spectroscopic analyses to confirm its identity and purity.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
References
The Tetrazole Moiety: A Modern Bioisostere for Carboxylic Acids in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a carboxylic acid with a 5-substituted-1H-tetrazole ring is a cornerstone of modern medicinal chemistry. This bioisosteric substitution has proven to be a highly effective strategy for optimizing the physicochemical and pharmacokinetic properties of drug candidates, leading to improved therapeutic outcomes. This technical guide provides a comprehensive overview of the core principles and practical applications of this bioisosteric replacement, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.
Physicochemical Properties: A Comparative Analysis
While both carboxylic acids and 5-substituted-1H-tetrazoles are acidic and exist predominantly in their anionic forms at physiological pH, they exhibit subtle yet significant differences in their physicochemical profiles. These differences can be strategically leveraged to enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.
The tetrazole ring is generally more lipophilic than the corresponding carboxylic acid group.[1][2] However, this increased lipophilicity does not always translate to improved membrane permeability, as the tetrazole moiety can have a larger desolvation penalty due to its capacity for strong hydrogen bonding.[1][2]
One of the most critical parameters is the acid dissociation constant (pKa). Both functional groups typically have pKa values in the range of 4.0 to 5.1, ensuring they can engage in similar ionic interactions with biological targets.[2][3]
Below is a comparative summary of the physicochemical properties of several carboxylic acid and tetrazole analog pairs.
| Compound Pair | Functional Group | pKa | logP / logD | Permeability (Papp) |
| Phenylpropionic Acid Derivative | Carboxylic Acid | 4.64 | -0.49 | ~1.6 x 10⁻⁶ cm/s |
| Phenylpropionic Acid Derivative | Tetrazole | 5.09 | -0.25 | ~0.47 x 10⁻⁶ cm/s |
| Telmisartan Analog | Carboxylic Acid | 6.52 | 1.09 | - |
| Telmisartan Analog | Tetrazolone | 6.36 | 0.79 | - |
| Losartan (DuP 753) | Tetrazole | - | - | - |
| Losartan Carboxylic Acid (EXP7711) | Carboxylic Acid | - | - | - |
| Candesartan | Tetrazole | ~3.82-4.82 | - | - |
| Candesartan Carboxylic Acid | Carboxylic Acid | ~3.82-4.82 | - | - |
Data compiled from multiple sources. Note: Direct comparison of logP and permeability can be compound-specific. The phenylpropionic acid derivatives provide a matched-pair analysis.
Synthesis of 5-Substituted-1H-Tetrazoles
The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide salt, often catalyzed by a Lewis or Brønsted acid.[1][3][4] This reaction is highly efficient and tolerates a wide range of functional groups.
References
The Multifaceted Biological Activities of 5-Substituted 1H-Tetrazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-substituted 1H-tetrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its ability to act as a bioisosteric replacement for a carboxylic acid group, coupled with its metabolic stability, has made it a cornerstone in the design of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the diverse biological activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development.
Antimicrobial Activity
A significant number of 5-substituted 1H-tetrazole derivatives have been investigated for their potential as antimicrobial agents. These compounds have shown activity against a range of bacterial and fungal pathogens. The primary measure of in vitro antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.
Quantitative Antimicrobial Data
| Compound ID | 5-Substituent | Test Organism | MIC (μg/mL) | Reference |
| 1a | Aryl | Staphylococcus aureus | 125-250 | [2] |
| 1b | Aryl | Escherichia coli | 125-250 | [2] |
| 2a | (4-alkoxyphenyl)alkyl | Staphylococcus aureus | 10.67 | [3] |
| 2b | (4-alkoxyphenyl)alkyl | Escherichia coli | 12.82 | [3] |
| 2c | (4-alkoxyphenyl)alkyl | Candida albicans | 21.44 | [3] |
| 3a | Aryl in combination with trimethoprim | Escherichia coli | 0.24-1.95 | [2] |
| 3b | Aryl in combination with trimethoprim | Staphylococcus aureus | 3.91-31.3 | [2] |
| 4a | Benzyl connected to benzimidazole | Enterococcus faecalis | 1.2 | [4] |
| 4b | Benzyl connected to benzimidazole | Staphylococcus aureus | 18.7 | [4] |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 5-substituted 1H-tetrazole derivatives against bacterial and fungal strains.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the 5-substituted 1H-tetrazole derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Microbial Strains: Use standardized strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Growth Media: Prepare appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates.
2. Inoculum Preparation:
-
Culture the microbial strains overnight on appropriate agar plates.
-
Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Dispense the growth medium into all wells of the 96-well plate.
-
Perform serial two-fold dilutions of the test compound stock solutions across the wells to achieve a range of final concentrations.
-
Inoculate each well with the prepared microbial suspension.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
4. MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[5]
Experimental Workflow: Antimicrobial Susceptibility Testing
Anticancer Activity
The tetrazole moiety is a prominent feature in a variety of compounds exhibiting potent anticancer activity. Their mechanism of action often involves the induction of apoptosis in cancer cells, making them promising candidates for oncological drug discovery.
Quantitative Anticancer Data
| Compound ID | 5-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5a | Diaryl | HL-60 (Leukemia) | 1.3 - 8.1 | [6] |
| 5b | Diaryl | HT-29 (Colon) | In vivo reduction | [6] |
| 6a | 3-(3,4-dimethoxyphenyl)-2-acrylonitrile | A431 (Epidermoid) | Potent | [7] |
| 7a | Varied aryl/heterocyclic | SKOV-3 (Ovarian) | 7.84 | [8] |
| 7b | Varied aryl/heterocyclic | HepG2 (Liver) | 13.68 | [8] |
| 7c | Varied aryl/heterocyclic | A549 (Lung) | 15.69 | [8] |
| 7d | Varied aryl/heterocyclic | MCF-7 (Breast) | 19.13 | [8] |
| 7e | Varied aryl/heterocyclic | T-24 (Bladder) | 22.05 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Culture and Seeding:
-
Maintain the desired cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a range of concentrations of the 5-substituted 1H-tetrazole derivatives in the culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plates for 3-4 hours at 37°C to allow the mitochondrial reductase enzymes in viable cells to convert the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[6]
Signaling Pathway: Anticancer Drug-Induced Apoptosis
Anti-inflammatory Activity
Certain 5-substituted 1H-tetrazole derivatives have demonstrated notable anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.
Quantitative Anti-inflammatory Data
| Compound ID | 5-Substituent | Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 8a | Diaryl with methylsulfonyl or sulfonamide | COX-2 | 6 | >16.7 | [9] |
| 8b | Diaryl with methylsulfonyl or sulfonamide | COX-2 | 7 | >14.3 | [9] |
| 8c | Diaryl with methylsulfonyl or sulfonamide | COX-1 | >100 | - | [9] |
| 9 | Diarylpyrazole | COX-2 | 0.017 | High | [9] |
| 10 | Thiazole carboxamide | COX-1 | 0.239 | 1.251 | [10] |
| 11 | Thiazole carboxamide | COX-2 | 0.191 | 1.251 | [10] |
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
1. Enzyme and Substrate Preparation:
-
Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Prepare a solution of arachidonic acid, the substrate for COX enzymes.
2. Assay Procedure:
-
Pre-incubate the enzyme with various concentrations of the test compound or a vehicle control in a suitable buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a solution of hydrochloric acid.
3. Prostaglandin E₂ (PGE₂) Quantification:
-
The amount of PGE₂ produced is measured using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage of inhibition of COX activity for each compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
-
The selectivity index is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.
Signaling Pathway: Cyclooxygenase (COX) Pathway in Inflammation
Anticonvulsant Activity
Several series of 5-substituted 1H-tetrazoles have been designed and synthesized as potential anticonvulsant agents, showing efficacy in preclinical models of epilepsy.
Quantitative Anticonvulsant Data
| Compound ID | 5-Substituent | Test Model | ED₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |
| 12j | Phenylacetamide derivative | scPTZ | 83.3 | - | [11][12] |
| 12k | Phenylacetamide derivative | MES | 9.6 | 19.7 | [11][12] |
| 13f | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-amide | MES | 13.1 | 36.3 | [13] |
| 13f | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-amide | scPTZ | 19.7 | 24.2 | [13] |
| 13l | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-amide | MES | 9.1 | 45.9 | [13] |
| 13l | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-amide | scPTZ | 19.0 | 22.1 | [13] |
Experimental Protocols
This test is a model for generalized tonic-clonic seizures.
1. Animal Preparation:
-
Use male mice (e.g., ICR strain) or rats.
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
2. Seizure Induction:
-
At the time of peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through corneal electrodes.
3. Endpoint:
-
The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.
4. Data Analysis:
-
The ED₅₀ (median effective dose) is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
This test is a model for myoclonic and absence seizures.
1. Animal Preparation:
-
Use male mice (e.g., CF-1 strain).
-
Administer the test compound at various doses.
2. Seizure Induction:
-
At the time of peak effect, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg).
3. Endpoint:
-
Observe the animals for a set period (e.g., 30 minutes) for the presence of clonic seizures (lasting for at least 5 seconds). An animal is considered protected if it does not exhibit clonic seizures.
4. Data Analysis:
-
The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
Antidiabetic Activity
Certain 5-substituted 1H-tetrazole derivatives have shown promise as antidiabetic agents, particularly through their agonistic activity on peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.
Quantitative Antidiabetic Data
| Compound ID | 5-Substituent | Test Model/Target | ED₂₅/EC₅₀ | Reference |
| 14 | 3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl | KKAy mice (Glucose lowering) | 0.0839 mg/kg/day | [1][14] |
| 14 | 3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl | Wistar fatty rats (Glucose lowering) | 0.0873 mg/kg/day | [1][14] |
| 14 | 3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl | Wistar fatty rats (Lipid lowering) | 0.0277 mg/kg/day | [1][14] |
| 14 | 3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl | PPARγ | EC₅₀ = 6.75 nM | [1][14] |
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Model
This protocol describes the induction of diabetes in rodents for the evaluation of antidiabetic compounds.
1. Animal Model:
-
Use male rats (e.g., Wistar or Sprague-Dawley) or mice.
2. Induction of Diabetes:
-
Administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in a citrate buffer (pH 4.5). The dose of STZ may vary depending on the animal species and the desired severity of diabetes.
-
Monitor blood glucose levels regularly. Animals with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.
3. Compound Administration:
-
Administer the test compounds orally or via another appropriate route to the diabetic animals for a specified duration.
-
Include a vehicle-treated diabetic control group and a non-diabetic control group.
4. Assessment of Antidiabetic Activity:
-
Monitor fasting blood glucose levels at regular intervals throughout the treatment period.
-
At the end of the study, collect blood samples for the analysis of biochemical parameters such as plasma insulin, triglycerides, and cholesterol.
-
The ED₂₅ (median effective dose) can be calculated as the dose that produces a 25% reduction in blood glucose levels.
Signaling Pathway: PPARγ Agonism in Diabetes
Conclusion
The 5-substituted 1H-tetrazole nucleus is a versatile scaffold that has yielded compounds with a wide array of significant biological activities. The data and protocols presented in this guide underscore the therapeutic potential of this class of compounds in infectious diseases, oncology, inflammation, epilepsy, and diabetes. The continued exploration of structure-activity relationships and the elucidation of precise mechanisms of action will undoubtedly pave the way for the development of novel and more effective drugs based on the 5-substituted 1H-tetrazole framework.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of some tetrazoles and their prospective for aerobic micro-fouling mitigation - Arabian Journal of Chemistry [arabjchem.org]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. scielo.org.za [scielo.org.za]
- 6. benchchem.com [benchchem.com]
- 7. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis and evaluation of 5-substituted 1-H-tetrazoles as potent anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 5-substituted-1H-tetrazole derivatives as potent glucose and lipid lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in 5-Substituted 1H-Tetrazoles: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrazole moiety is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a bioisostere of the carboxylic acid group. A fundamental understanding of the tautomeric equilibrium in 5-substituted 1H-tetrazoles is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the core principles governing this tautomerism, detailed experimental and computational methodologies for its study, and insights into its implications in drug development.
The Core Principle: 1H- and 2H-Tautomerism
5-Substituted tetrazoles exist as a dynamic equilibrium between two principal tautomeric forms: the 1H-tetrazole and the 2H-tetrazole. This equilibrium arises from the migration of the proton between the N1 and N2 positions of the tetrazole ring. In solution, these two forms are in a dynamic equilibrium, with the specific ratio depending on the solvent, temperature, and the electronic nature of the substituent at the C5 position.[1]
The two tautomers, while structurally similar, exhibit distinct physicochemical properties, including dipole moment, pKa, and lipophilicity, which in turn influence their biological activity and material properties. Generally, the 1H-tautomer is more polar than the 2H-tautomer. In the gas phase, the 2H-tautomer is often the more stable form, while in solution, the equilibrium tends to favor the 1H-tautomer.[2]
Quantitative Analysis of Tautomeric Equilibrium
Table 1: Comparison of pKa Values for Carboxylic Acids and their 5-Substituted 1H-Tetrazole Bioisosteres
| Substituent (R) | pKa (R-COOH) | pKa (R-CN₄H) |
| H | 3.77 | 4.70 |
| CH₃ | 4.76 | 5.50 |
| CH₂CH₃ | 4.88 | 5.59 |
| C₆H₅ | 4.21 | 4.83 |
Note: The pKa values for the tetrazoles represent the overall acidity of the tautomeric mixture.
Experimental Protocols for Tautomer Elucidation
The characterization and quantification of the 1H- and 2H-tautomers in 5-substituted tetrazoles rely on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, is a powerful tool for studying tautomerism in solution. The chemical shifts of the ring atoms, especially the nitrogen atoms, are sensitive to the position of the proton.
Detailed Methodology for ¹⁵N NMR Analysis:
-
Sample Preparation: Dissolve the 5-substituted tetrazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of 10-20 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁵N detection.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹⁵N NMR spectrum. Due to the low natural abundance of ¹⁵N, this may require a longer acquisition time.
-
To enhance sensitivity and aid in assignments, perform two-dimensional heteronuclear correlation experiments such as ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Spectral Analysis:
-
The ¹⁵N chemical shifts of the 1H- and 2H-tautomers will be distinct. The signals can be assigned based on established literature values and computational predictions.
-
Integration of the respective signals in the ¹H or ¹⁵N NMR spectra allows for the quantification of the tautomeric ratio (K_T = [2H-tautomer]/[1H-tautomer]).
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state.
Detailed Methodology for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the 5-substituted tetrazole of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The positions of all atoms, including the hydrogen atom on the tetrazole ring, can be determined, unequivocally identifying the tautomer present in the crystal lattice.
Synthesis of 5-Substituted 1H-Tetrazoles
The most common and versatile method for the synthesis of 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.
General Experimental Protocol for the Synthesis of 5-Phenyl-1H-tetrazole:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzonitrile (1.0 eq), sodium azide (1.5 eq), and a catalyst such as zinc chloride (0.1 eq) or triethylamine hydrochloride (1.0 eq).
-
Solvent: Add a suitable solvent, typically N,N-dimethylformamide (DMF) or toluene.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with dilute hydrochloric acid (e.g., 2 M HCl) to pH 2-3 to protonate the tetrazolate anion and precipitate the product. Caution: Acidification of azide-containing solutions can generate highly toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Collect the precipitate by vacuum filtration.
-
-
Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5-phenyl-1H-tetrazole.
Computational Chemistry in Tautomerism Studies
Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers, transition state energies for their interconversion, and spectroscopic properties to aid in experimental characterization.
General Protocol for DFT Calculations:
-
Structure Generation: Build the 3D structures of both the 1H- and 2H-tautomers of the desired 5-substituted tetrazole using a molecular modeling software.
-
Computational Method:
-
Employ a suitable DFT functional, such as B3LYP, which has been shown to provide a good balance of accuracy and computational cost for this class of compounds.
-
Use a sufficiently large basis set, for example, 6-311++G(d,p), to accurately describe the electronic structure.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimizations for both tautomers to find their minimum energy structures.
-
Follow up with frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
-
Energy Analysis: Compare the calculated Gibbs free energies of the two tautomers to predict their relative stabilities and the tautomeric equilibrium constant (K_T = e^(-ΔG/RT)).
-
Solvent Effects: To model the tautomerism in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), during the calculations.
Tautomerism in Drug Design and Development
The ability of the 5-substituted tetrazole moiety to act as a bioisosteric replacement for the carboxylic acid group has been extensively exploited in drug design. The similar pKa values and planar structures allow tetrazoles to mimic the interactions of carboxylic acids with biological targets.
Angiotensin II Receptor Blockers (ARBs)
A prominent class of drugs where the tetrazole moiety is crucial is the angiotensin II receptor blockers (ARBs), such as losartan and valsartan. These drugs are used to treat hypertension and heart failure.
Signaling Pathway: The renin-angiotensin-aldosterone system (RAAS) plays a key role in regulating blood pressure. Angiotensin II, a potent vasoconstrictor, binds to the angiotensin II type 1 (AT₁) receptor, leading to a cascade of events that increase blood pressure. ARBs competitively inhibit the binding of angiotensin II to the AT₁ receptor, thereby blocking its effects and lowering blood pressure. The acidic tetrazole group in these drugs is critical for binding to the receptor.
Antidiabetic Agents
Tetrazole derivatives have also been investigated as potential therapeutic agents for type 2 diabetes. They have been shown to target various enzymes and receptors involved in glucose metabolism.
Signaling Pathway: One of the key targets for some tetrazole-based antidiabetic drugs is the inhibition of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, these compounds can enhance insulin sensitivity and improve glucose uptake.
Experimental and Logical Workflows
The study and application of 5-substituted tetrazoles follow a logical workflow from synthesis to biological evaluation.
Conclusion
The tautomeric equilibrium of 5-substituted 1H-tetrazoles is a nuanced yet critical aspect that profoundly influences their application in drug discovery and materials science. A multi-faceted approach, combining robust synthetic methods, detailed spectroscopic and crystallographic characterization, and insightful computational modeling, is essential for a comprehensive understanding of this phenomenon. By leveraging the principles and methodologies outlined in this guide, researchers can more effectively design and develop novel tetrazole-containing compounds with tailored properties and enhanced performance.
References
The Tetrazole Ring: A Century of Discovery and a Cornerstone of Modern Drug Design
An In-depth Technical Guide on 5-Substituted 1H-Tetrazoles for Researchers, Scientists, and Drug Development Professionals.
The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon, is a privileged scaffold in medicinal chemistry.[1] Though absent in nature, its synthetic accessibility and unique physicochemical properties have cemented its role in modern drug development.[1][2] This guide provides a comprehensive overview of the history, synthesis, and application of 5-substituted 1H-tetrazoles, with a particular focus on their role as bioisosteres for carboxylic acids, a strategy that has led to numerous FDA-approved therapeutics.[1][3] For researchers and drug development professionals, understanding the trajectory of this humble heterocycle offers insights into the evolution of synthetic chemistry and the principles of rational drug design.
Discovery and Early History
The story of tetrazoles begins in 1885 with the Swedish chemist J. A. Bladin.[1][2] While investigating reactions of dicyanophenylhydrazine with nitrous acid, he serendipitously synthesized the first derivative of this novel ring system.[1] However, for over half a century following Bladin's discovery, the field of tetrazole chemistry remained relatively niche, with only a few hundred derivatives reported by 1950.[1] The initial synthetic routes were often cumbersome and utilized hazardous reagents, limiting their broader application. The true potential of tetrazoles began to be unlocked in the mid-20th century as their utility in pharmacology, agriculture, and materials science became apparent.[1]
The Rise of a Bioisostere: Tetrazoles as Carboxylic Acid Mimics
A pivotal moment in the history of 5-substituted 1H-tetrazoles was the recognition of their ability to act as a bioisosteric replacement for the carboxylic acid group.[3][4] Bioisosteres are functional groups or molecules that have similar chemical and physical properties and which produce broadly similar biological effects. The tetrazole ring shares several key characteristics with the carboxylic acid moiety, including a similar pKa (typically in the range of 4.5-4.9), planarity, and the ability to participate in hydrogen bonding.[1][5]
This bioisosteric relationship has been instrumental in the development of numerous successful drugs. The replacement of a carboxylic acid with a tetrazole can offer several advantages, including:
-
Improved Metabolic Stability: Carboxylic acids are often susceptible to metabolic transformations, such as glucuronidation, which can lead to rapid clearance from the body. The tetrazole ring is generally more resistant to these metabolic processes.[3][6]
-
Enhanced Lipophilicity: Tetrazoles are typically more lipophilic than their corresponding carboxylic acids, which can improve membrane permeability and oral bioavailability.[7]
-
Modulation of Pharmacokinetic Profile: The enhanced metabolic stability and lipophilicity often translate to a longer half-life and an improved pharmacokinetic profile.[3]
A prime example of the successful application of this strategy is the development of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. Losartan, the first of this class to be marketed, features a 5-substituted 1H-tetrazole ring that mimics the carboxylic acid group of earlier peptide-based antagonists.[7]
Comparative Physicochemical Properties
The following table summarizes the comparative physicochemical properties of representative carboxylic acids and their corresponding 5-substituted 1H-tetrazole bioisosteres.
| Carboxylic Acid | pKa | cLogP | Tetrazole Bioisostere | pKa | cLogP | Reference(s) |
| Benzoic Acid | 4.20 | 1.87 | 5-Phenyl-1H-tetrazole | 4.6-4.9 | 2.13 | [1][8] |
| 4-Methylbenzoic Acid | 4.37 | 2.37 | 5-(p-Tolyl)-1H-tetrazole | 4.7-4.9 | 2.63 | [8] |
| 4-Chlorobenzoic Acid | 3.99 | 2.56 | 5-(4-Chlorophenyl)-1H-tetrazole | 4.5-4.7 | 2.82 | [8] |
| 5-(5-Methylisoxazol-3-yl)carboxylic acid | - | - | 5-(5-Methylisoxazol-3-yl)-1H-tetrazole | - | - | [6] |
| N-(biphenylylmethyl)imidazole carboxylic acid | - | - | Losartan (contains 5-substituted 1H-tetrazole) | ~4.9 | - | [7] |
The Evolution of Synthetic Methodologies
The primary and most versatile route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile (R-C≡N) and an azide source, often referred to as the Huisgen cycloaddition.[1][9] The evolution of this fundamental reaction reflects the broader trends in synthetic organic chemistry, with a continuous drive towards milder, more efficient, and environmentally benign methods.
Early Methods and Their Limitations
Initial syntheses often involved hazardous reagents like hydrazoic acid or organotin azides, which posed significant safety risks and generated toxic byproducts.[10] These methods, while effective, were not amenable to large-scale synthesis or green chemistry principles.
The Advent of "Click" Chemistry and Modern Catalysis
The popularization of "click" chemistry, a concept introduced by K. Barry Sharpless, spurred the development of more robust and reliable methods for tetrazole synthesis. A significant breakthrough was the use of zinc salts as catalysts for the cycloaddition of sodium azide to nitriles in water, providing a much safer and more environmentally friendly alternative.[11][12]
In recent years, a wide array of catalytic systems have been developed to facilitate the [3+2] cycloaddition, including:
-
Copper Catalysts: Copper(II) sulfate and other copper complexes have been shown to be effective catalysts, often in combination with microwave irradiation to accelerate the reaction.[13][14]
-
Heterogeneous Catalysts: The use of solid-supported catalysts, such as zeolites and metal-organic frameworks, simplifies product purification and allows for catalyst recycling.[12]
-
Microwave-Assisted Synthesis: Microwave heating has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, while improving yields.[15][16]
Experimental Protocols
General Experimental Workflow for 5-Substituted 1H-Tetrazole Synthesis
A typical experimental workflow for the synthesis of 5-substituted 1H-tetrazoles.
Synthesis of 5-Phenyl-1H-tetrazole using Zinc Chloride and Sodium Azide
This protocol is adapted from the method developed by Demko and Sharpless.[11]
Materials:
-
Benzonitrile
-
Sodium Azide (NaN₃)
-
Zinc Chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 4 M
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzonitrile (1 mmol, 0.103 g) in DMF (5 mL), add sodium azide (1.5 mmol, 0.098 g) and zinc chloride (0.5 mmol, 0.068 g).
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add 10 mL of 4 M HCl and 10 mL of EtOAc.
-
Separate the organic layer, wash it twice with 10 mL of distilled water, and dry it over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude solid product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 5-phenyl-1H-tetrazole.
Microwave-Assisted Synthesis of 5-Substituted 1H-Tetrazoles
This protocol is a general representation of microwave-assisted methods.[13][15]
Materials:
-
Substituted Nitrile (1 mmol)
-
Sodium Azide (NaN₃) (1.5 mmol)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (2 mol%)
-
N-Methyl-2-pyrrolidone (NMP) (3 mL)
-
Hydrochloric Acid (HCl), 4 M
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a microwave reaction vial, combine the substituted nitrile, sodium azide, and CuSO₄·5H₂O in NMP.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-30 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature.
-
Perform an aqueous workup as described in the previous protocol (acidification, extraction, drying).
-
Purify the product by recrystallization or column chromatography.
The Bioisosteric Relationship and its Impact on Drug Design
The strategic replacement of a carboxylic acid with a tetrazole is a powerful tool in the medicinal chemist's arsenal. The following diagram illustrates this key relationship.
Bioisosteric relationship and key property modifications.
Signaling Pathway Example: Angiotensin II Receptor Blockade
The antihypertensive drug Losartan acts as an antagonist at the Angiotensin II receptor type 1 (AT1R). The tetrazole moiety of Losartan plays a crucial role in its binding to the receptor, mimicking the interaction of the natural ligand, Angiotensin II.
Simplified signaling pathway of the Angiotensin II receptor and the inhibitory action of Losartan.
Conclusion
From its serendipitous discovery to its current status as a cornerstone of modern medicinal chemistry, the 5-substituted 1H-tetrazole has had a remarkable journey. Its role as a bioisostere for the carboxylic acid group has enabled the development of numerous life-saving drugs. The continuous evolution of synthetic methodologies has made this important scaffold readily accessible, paving the way for future discoveries in drug development and other scientific disciplines. This guide provides a solid foundation for researchers to understand and utilize the rich chemistry of 5-substituted 1H-tetrazoles in their own endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. chalcogen.ro [chalcogen.ro]
- 11. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 12. soran.edu.iq [soran.edu.iq]
- 13. The microwave-assisted synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition over a heterogeneous Cu-based catalyst: application to the preparation of 13N-labelled tetrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. The microwave-assisted synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition over a heterogeneous Cu-based catalyst: application to the preparation of 13N-labelled tetrazoles | Semantic Scholar [semanticscholar.org]
- 15. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
- 16. revroum.lew.ro [revroum.lew.ro]
An In-depth Technical Guide to 5-(4-Nitrophenyl)-1H-Tetrazole
CAS Number: 16687-60-8
This technical guide provides a comprehensive overview of 5-(4-Nitrophenyl)-1H-tetrazole, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, spectroscopic data, a representative synthesis protocol, and its known applications.
Core Compound Data
This compound is a stable, solid organic compound. Its core structure consists of a tetrazole ring substituted with a 4-nitrophenyl group. This substitution enhances its reactivity, making it a valuable intermediate in various synthetic applications.[1]
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 16687-60-8 | [2][3] |
| Molecular Formula | C₇H₅N₅O₂ | [2][3] |
| Molecular Weight | 191.15 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Appearance | Pale yellow to yellow to orange to pale brown crystals or powder | [4] |
| Melting Point | ~223°C (with decomposition) | [5] |
| Solubility | Insoluble in water; Soluble in DMSO | [2][5] |
| Purity | Typically ≥96.0% (HPLC) | [4] |
Spectroscopic Data
The structural identity of this compound is confirmed by various spectroscopic techniques. The following tables summarize the key spectral data.
¹H NMR Spectroscopy (400 MHz, DMSO-d₆) [6]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.46 | d | 2H, Aromatic |
| 8.24 | d | 2H, Aromatic |
Note: The acidic proton of the tetrazole ring (N-H) often appears as a very broad signal and may not be readily observed or could be exchanged with residual water in the solvent.
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆) [6]
| Chemical Shift (δ) ppm | Assignment | |---|---|---| | 155.0 | C (tetrazole ring) | | 149.0 | C (aromatic, C-NO₂) | | 130.2 | C (aromatic, C-H) | | 129.0 | C (aromatic, C-tetrazole) | | 124.8 | C (aromatic, C-H) |
FT-IR Spectroscopy (KBr Pellet) [6]
| Wavenumber (cm⁻¹) | Assignment | |---|---|---| | ~3400-3000 | N-H stretching | | ~1520, ~1350 | Asymmetric and symmetric NO₂ stretching | | ~1600, ~1480 | Aromatic C=C stretching | | ~1400-1000 | Tetrazole ring vibrations |
Mass Spectrometry (Electron Ionization) [3]
| m/z | Interpretation | |---|---|---| | 191 | [M]⁺ (Molecular ion) | | 163 | [M - N₂]⁺ | | 133 | [M - N₂ - NO]⁺ |
Synthesis and Experimental Protocols
The most common and established method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[7] For this compound, this involves the reaction of 4-nitrobenzonitrile with sodium azide, often facilitated by a catalyst.
General Synthesis Workflow
The diagram below illustrates the general synthetic pathway for the formation of 5-substituted-1H-tetrazoles.
Caption: [3+2] Cycloaddition for Tetrazole Synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of 5-substituted-1H-tetrazoles.[8]
Materials:
-
4-Nitrobenzonitrile (1 mmol)
-
Sodium azide (NaN₃) (1.5 mmol)
-
Ammonium chloride (NH₄Cl) (1.5 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzonitrile (1 mmol) in DMF (5 mL).
-
To this solution, add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol).
-
Heat the reaction mixture to 120-130°C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (20 mL).
-
Acidify the aqueous solution to a pH of ~2 by the slow addition of 2M HCl. A precipitate should form.
-
Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.
-
To purify the product, it can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.
-
Dry the purified product under vacuum to yield this compound as a solid.
Applications and Biological Relevance
While many tetrazole derivatives are investigated for a wide range of biological activities including antibacterial, antifungal, and anticancer properties, the primary and well-documented application of this compound is in synthetic chemistry.[9][10]
-
Oligonucleotide Synthesis: It is widely used as an activator in the phosphoramidite method for both solution- and solid-phase synthesis of DNA and RNA oligonucleotides.[5] In this context, it acts as a weak acid to protonate the phosphoramidite, facilitating the nucleophilic attack by the hydroxyl group of the growing oligonucleotide chain.
-
Energetic Materials: Due to its high nitrogen content and the presence of the nitro group, this compound has been researched for its potential use in the development of energetic materials and propellants.[1]
-
Synthetic Intermediate: It serves as a versatile building block in medicinal chemistry and materials science for the synthesis of more complex bioactive molecules and advanced materials.[1]
Currently, there is limited specific information available in the public domain regarding the direct biological activities or involvement in signaling pathways of this compound itself. Its significance lies more in its role as a critical reagent and synthetic precursor.
Safety and Handling
This compound should be handled with care in a laboratory setting.
-
Hazards: It is known to cause skin and serious eye irritation.[5] As a tetrazole derivative, it may be flammable.
-
Storage: It should be stored in a tightly sealed container in a dry, well-ventilated area, away from heat and sources of ignition.[2][5] It is advisable to store it in the dark.[5]
-
Precautions: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this compound. Avoid contact with strong heat and metal salts.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 3. This compound | C7H5N5O2 | CID 285163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.org.za [scielo.org.za]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Catalytic Synthesis of 5-Aryl-1H-Tetrazoles Using Copper Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-aryl-1H-tetrazoles utilizing copper nanoparticle-based catalysts. The use of nanocatalysis offers significant advantages, including high efficiency, mild reaction conditions, and the potential for catalyst recycling, making it a valuable methodology in medicinal chemistry and materials science.[1][2][3]
Introduction
5-Aryl-1H-tetrazoles are a critical class of heterocyclic compounds with a wide range of applications, notably as carboxylic acid bioisosteres in drug design.[3] Traditional synthetic methods often require harsh conditions, long reaction times, and the use of toxic reagents.[4][5] The advent of copper nanoparticle catalysts has provided a more sustainable and efficient alternative for the construction of the tetrazole ring via a [3+2] cycloaddition reaction between nitriles and an azide source.[6][7][8][9] These nanocatalysts, often supported on materials like magnetic nanoparticles (Fe₃O₄), silica (SiO₂), or MCM-41, exhibit high catalytic activity and can often be easily recovered and reused.[7][10][11][12]
General Reaction Scheme
The core of this synthetic approach is the copper-catalyzed [3+2] cycloaddition of an aryl nitrile with an azide source, typically sodium azide (NaN₃), to yield the corresponding 5-aryl-1H-tetrazole.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nanomaterchem.com [nanomaterchem.com]
- 11. Copper Catalysts Immobilized on Magnetic Nanoparticles: Catalysis in Synthesis of Tetrazoles [nanomaterchem.com]
- 12. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
Green Synthesis of 5-Substituted 1H-Tetrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of 5-substituted 1H-tetrazoles, a critical scaffold in medicinal chemistry. The presented methods prioritize environmental benignity through the use of efficient catalysts, alternative energy sources, and multicomponent reactions, offering significant advantages over traditional synthetic routes that often involve hazardous reagents and harsh conditions.
Introduction
5-Substituted 1H-tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds widely utilized in drug discovery and materials science. They serve as bioisosteres for carboxylic acids, enhancing metabolic stability and membrane permeability of drug candidates. Conventional synthesis methods often rely on toxic reagents like hydrazoic acid and harsh reaction conditions. This guide details greener synthetic alternatives that are safer, more efficient, and align with the principles of sustainable chemistry.
Green Synthetic Approaches
Two primary green strategies for the synthesis of 5-substituted 1H-tetrazoles are highlighted here:
-
Copper-Catalyzed [3+2] Cycloaddition of Nitriles and Sodium Azide: This method employs a readily available and environmentally friendly copper catalyst to promote the cycloaddition reaction.
-
Microwave-Assisted Synthesis from Nitriles: The use of microwave irradiation dramatically reduces reaction times from hours to minutes, leading to improved energy efficiency and often higher yields.
-
One-Pot Multicomponent Synthesis from Aldehydes: This atom-economical approach utilizes readily available aldehydes, hydroxylamine, and an azide source in a single step, avoiding the isolation of intermediate nitriles.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various 5-substituted 1H-tetrazoles using the green methods described.
Table 1: Copper-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Various Nitriles[1]
| Entry | Nitrile | Product | Time (h) | Yield (%) |
| 1 | Benzonitrile | 5-Phenyl-1H-tetrazole | 1 | 100 |
| 2 | 4-Chlorobenzonitrile | 5-(4-Chlorophenyl)-1H-tetrazole | 0.5 | 100 |
| 3 | 4-Methylbenzonitrile | 5-(p-Tolyl)-1H-tetrazole | 2 | 100 |
| 4 | 4-Methoxybenzonitrile | 5-(4-Methoxyphenyl)-1H-tetrazole | 3 | 95 |
| 5 | 2-Chlorobenzonitrile | 5-(2-Chlorophenyl)-1H-tetrazole | 3 | 95 |
| 6 | Acetonitrile | 5-Methyl-1H-tetrazole | 5 | 90 |
| 7 | Phenylacetonitrile | 5-Benzyl-1H-tetrazole | 4 | 92 |
Reaction Conditions: Nitrile (1 mmol), Sodium Azide (1.5 mmol), CuSO₄·5H₂O (2 mol%), DMSO (2 mL), 140 °C.
Table 2: Microwave-Assisted Synthesis of 5-Substituted 1H-Tetrazoles from Various Nitriles[2]
| Entry | Nitrile | Product | Time (min) | Yield (%) |
| 1 | Benzonitrile | 5-Phenyl-1H-tetrazole | 120 | 93 |
| 2 | 4-Chlorobenzonitrile | 5-(4-Chlorophenyl)-1H-tetrazole | 120 | 89 |
| 3 | 4-Methylbenzonitrile | 5-(p-Tolyl)-1H-tetrazole | 120 | 91 |
| 4 | 4-Methoxybenzonitrile | 5-(4-Methoxyphenyl)-1H-tetrazole | 120 | 85 |
| 5 | 3-Pyridinecarbonitrile | 5-(Pyridin-3-yl)-1H-tetrazole | 120 | 88 |
| 6 | Adiponitrile | 1,4-Di(1H-tetrazol-5-yl)butane | 120 | 75 |
Reaction Conditions: Nitrile (1 mmol), Sodium Azide (3 mmol), Et₃N·HCl (1.5 mmol), DMF (2 mL), Microwave Irradiation, 130 °C.
Table 3: One-Pot Multicomponent Synthesis of 5-Substituted 1H-Tetrazoles from Various Aldehydes[3]
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5-Phenyl-1H-tetrazole | 12 | 90 |
| 2 | 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)-1H-tetrazole | 12 | 88 |
| 3 | 4-Methylbenzaldehyde | 5-(p-Tolyl)-1H-tetrazole | 12 | 85 |
| 4 | 4-Methoxybenzaldehyde | 5-(4-Methoxyphenyl)-1H-tetrazole | 12 | 82 |
| 5 | 2-Naphthaldehyde | 5-(Naphthalen-2-yl)-1H-tetrazole | 12 | 86 |
| 6 | Furfural | 5-(Furan-2-yl)-1H-tetrazole | 12 | 78 |
Reaction Conditions: Aldehyde (1 mmol), Hydroxylamine Hydrochloride (1.2 mmol), Sodium Azide (2 mmol), Cu(OAc)₂ (20 mol%), Choline chloride–urea deep eutectic solvent, 100 °C.
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole[1]
Materials:
-
Benzonitrile
-
Sodium Azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (4 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzonitrile (0.103 g, 1 mmol) in DMSO (2 mL) in a round-bottom flask, add sodium azide (0.0975 g, 1.5 mmol) and copper(II) sulfate pentahydrate (0.005 g, 0.02 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Heat the reaction mixture to 140 °C and maintain for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add 4 M HCl (10 mL) to the reaction mixture, followed by extraction with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an appropriate solvent to yield pure 5-phenyl-1H-tetrazole.
Protocol 2: Microwave-Assisted Synthesis of 5-Phenyl-1H-tetrazole[2]
Materials:
-
Benzonitrile
-
Sodium Azide (NaN₃)
-
Triethylamine hydrochloride (Et₃N·HCl)
-
Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In a microwave process vial, combine benzonitrile (0.103 g, 1 mmol), sodium azide (0.195 g, 3 mmol), and triethylamine hydrochloride (0.206 g, 1.5 mmol).
-
Add DMF (2 mL) to the vial and seal it.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 130 °C for 2 hours.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture with 1 M HCl (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 5-phenyl-1H-tetrazole.
Protocol 3: One-Pot Multicomponent Synthesis of 5-Phenyl-1H-tetrazole[3]
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium Azide (NaN₃)
-
Copper(II) acetate (Cu(OAc)₂)
-
Choline chloride
-
Urea
Procedure:
-
Prepare the deep eutectic solvent (DES) by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80 °C until a clear, colorless liquid is formed.
-
In a reaction vessel, add benzaldehyde (0.106 g, 1 mmol), hydroxylamine hydrochloride (0.083 g, 1.2 mmol), sodium azide (0.130 g, 2 mmol), and copper(II) acetate (0.036 g, 0.2 mmol) to the prepared choline chloride-urea DES (2 mL).
-
Stir the mixture at 100 °C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) to the mixture and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-phenyl-1H-tetrazole.
Visualizations
The following diagrams illustrate the workflows of the described green synthetic methods.
Application Notes and Protocols: 5-(4-Nitrophenyl)-1H-Tetrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Nitrophenyl)-1H-tetrazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. The presence of the 4-nitrophenyl moiety provides a site for further chemical modification, allowing for the generation of diverse compound libraries for screening. Derivatives of 5-substituted-1H-tetrazoles have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] These application notes provide an overview of the potential uses of this compound in medicinal chemistry, along with detailed protocols for the synthesis of the parent compound and the evaluation of its derivatives in key in vitro assays.
Synthesis of this compound
The synthesis of this compound is typically achieved through a [3+2] cycloaddition reaction between 4-nitrobenzonitrile and an azide source, such as sodium azide. Various catalysts can be employed to facilitate this reaction.
Protocol: Synthesis of this compound
This protocol is adapted from a method utilizing a copper sulfate catalyst.[5]
Materials:
-
4-nitrobenzonitrile
-
Sodium azide (NaN₃)
-
Cupric sulfate pentahydrate (CuSO₄·5H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), 4 M
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-nitrobenzonitrile (1 mmol) in DMSO (2 mL) in a round-bottom flask, add sodium azide (1 mmol) and cupric sulfate pentahydrate (2 mol%).
-
Stir the reaction mixture at room temperature for a few minutes.
-
Increase the temperature to 140 °C and stir for 1 hour.[5]
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add 10 mL of 4 M HCl and 10 mL of EtOAc.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer twice with 10 mL of distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution using a rotary evaporator to obtain the crude solid product.
-
The crude product can be further purified by recrystallization.
Applications in Anticancer Drug Discovery
Derivatives of this compound have shown promise as anticancer agents. The tetrazole moiety can be incorporated into molecules that target various cancer-related pathways. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation.[6][7][8]
Experimental Workflow: Anticancer Activity Screening
Caption: Workflow for synthesizing and screening tetrazole derivatives for anticancer activity.
Signaling Pathway: EGFR Inhibition
Caption: Inhibition of the EGFR signaling pathway by a tetrazole derivative.
Table 1: Anticancer Activity of Representative Tetrazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | A549 (Lung Carcinoma) | 34.9 | [9] |
| Derivative B | PACA2 (Pancreatic Cancer) | 25.9 | [9] |
| Derivative C | HepG-2 (Liver Cancer) | 3.57 | [10] |
| Derivative D | MCF-7 (Breast Cancer) | 5.8 | [10] |
Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability.[2][3][10]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Applications in Anti-inflammatory Drug Discovery
Chronic inflammation is associated with numerous diseases. Cyclooxygenase (COX) enzymes are key mediators of inflammation.[1] Some tetrazole derivatives have been shown to inhibit COX-1 and COX-2 enzymes.[6]
Signaling Pathway: COX Inhibition
Caption: Inhibition of the Cyclooxygenase (COX) pathway by a tetrazole derivative.
Table 2: Anti-inflammatory Activity of a Representative Tetrazole Derivative
| Compound ID | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 7c | COX-2 | 0.23 | 16.91 | [6] |
Protocol: In Vitro COX Inhibition Assay
This colorimetric assay measures the peroxidase activity of COX enzymes.[11][12][13]
Materials:
-
COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Test compounds (dissolved in DMSO)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compounds at various concentrations to the inhibitor wells. Include a vehicle control.
-
Incubate the plate for 5-10 minutes at room temperature to allow for inhibitor binding.
-
Add the colorimetric substrate to all wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for 2-5 minutes at 25°C.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2.
Applications in Antimicrobial Drug Discovery
Tetrazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[7]
Experimental Workflow: Antimicrobial Activity Screening
Caption: Workflow for synthesizing and screening tetrazole derivatives for antimicrobial activity.
Table 3: Antimicrobial Activity of Representative Tetrazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative 1 | Staphylococcus aureus | 0.8 | [7] |
| Derivative 2 | Staphylococcus epidermidis | 0.8 | [7] |
| Derivative 3 | Escherichia coli | 3.2 | [7] |
| Derivative 5c | Escherichia coli | 13.37 (µM) | [14] |
| Derivative 5c | Staphylococcus aureus | 13.37 (µM) | [14] |
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method for determining the MIC of an antimicrobial agent.[15][16][17]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies in sterile saline.
-
Adjust the turbidity of the inoculum to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Inoculate each well (except for the sterility control) with the diluted bacterial suspension.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Conclusion
This compound is a valuable starting material for the synthesis of diverse heterocyclic compounds with significant potential in medicinal chemistry. The protocols and data presented in these application notes provide a foundation for researchers to explore the anticancer, anti-inflammatory, and antimicrobial activities of novel derivatives. Further investigation into the structure-activity relationships of these compounds will be crucial for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Power of EGFR Inhibitors in Cancer Treatment [delveinsight.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. academicjournals.org [academicjournals.org]
- 13. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the EGFR signaling pathway in cancer therapy | Semantic Scholar [semanticscholar.org]
- 15. bmglabtech.com [bmglabtech.com]
- 16. benchchem.com [benchchem.com]
- 17. microbe-investigations.com [microbe-investigations.com]
Applications of 5-(4-Nitrophenyl)-1H-Tetrazole as an Antimicrobial Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. Among these, 5-(4-Nitrophenyl)-1H-Tetrazole and its analogues are of growing interest for their potential as antimicrobial agents. The tetrazole ring is a bioisostere of a carboxylic acid group, which can enhance the lipophilicity and metabolic stability of a molecule, contributing to improved pharmacokinetic profiles. This document provides an overview of the antimicrobial applications of this compound, including available data on related compounds, detailed experimental protocols for antimicrobial susceptibility testing, and a proposed mechanism of action.
Disclaimer: Direct and specific antimicrobial activity data for this compound is limited in the currently available scientific literature. The data and protocols presented herein are largely based on studies of closely related 5-substituted aryl 1H-tetrazoles and their derivatives. These should be considered as a starting point for the investigation of this compound.
Antimicrobial Activity
Summary of Antimicrobial Activity of Related Tetrazole Compounds
The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained for derivatives and analogues of this compound against various microorganisms. This data provides an indication of the potential antimicrobial spectrum and potency.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Most active 5-substituted aryl 1H-tetrazole derivatives | Staphylococcus aureus | 125-250 | [1][2] |
| Escherichia coli | 125-250 | [1][2] | |
| 5-substituted aryl 1H-tetrazoles in combination with trimethoprim | Escherichia coli | 0.24-1.95 | [1][2] |
| Staphylococcus aureus | 3.91-31.3 | [1][2] | |
| Novel D-Ribofuranosyl Tetrazole Derivatives (1c and 5c) | Escherichia coli | 15.06 µM and 13.37 µM | [3] |
| Staphylococcus aureus | 15.06 µM and 13.37 µM | [3] | |
| Novel imide-tetrazole hybrids (compounds 1-3) | Gram-positive and Gram-negative bacteria | 0.8–3.2 | [4] |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound. These are standard methods and can be adapted based on specific laboratory conditions and the microorganisms being tested.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound's stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control well.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only broth.
-
Positive Control: A well containing a known antibiotic.
-
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)
This method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
Forceps
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Compound-impregnated Disks:
-
Dissolve a known weight of this compound in a suitable volatile solvent.
-
Apply a specific volume of this solution to sterile paper disks to achieve a desired concentration per disk (e.g., 30 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the bacterial suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure uniform growth.
-
-
Application of Disks:
-
Using sterile forceps, place the prepared disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a blank disk (with solvent only) as a negative control and a disk with a standard antibiotic as a positive control.
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Proposed Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated. However, based on studies of other tetrazole-based antimicrobial agents, a plausible mechanism involves the inhibition of essential bacterial enzymes. One of the primary targets for many heterocyclic antimicrobials is the bacterial DNA gyrase (a type II topoisomerase).
Inhibition of DNA Gyrase:
-
DNA gyrase is crucial for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, which is essential for relieving torsional stress.
-
This compound may bind to the active site of DNA gyrase, preventing it from carrying out its function.
-
This inhibition leads to the disruption of DNA synthesis and ultimately results in bacterial cell death.
Conclusion
This compound belongs to a class of compounds with demonstrated potential as antimicrobial agents. While specific data for this exact molecule is still emerging, the information available for its derivatives suggests that it is a promising scaffold for the development of new antibacterial drugs. The protocols provided here offer a standardized approach for researchers to evaluate its antimicrobial efficacy. Further studies are warranted to fully characterize its spectrum of activity, mechanism of action, and potential for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 5-(4-Nitrophenyl)-1H-Tetrazole Derivatives: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – The quest for novel anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, 5-(4-nitrophenyl)-1H-tetrazole derivatives are emerging as a promising class of molecules with potential therapeutic applications in oncology. This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing comprehensive application notes and experimental protocols to facilitate the investigation of these compounds. While direct and extensive research on the anticancer potential of simple this compound derivatives is still developing, this guide consolidates available information on structurally related compounds and provides standardized protocols for their evaluation.
The 5-substituted-1H-tetrazole scaffold is a well-recognized pharmacophore in medicinal chemistry. The inclusion of a 4-nitrophenyl group at the 5-position is of particular interest, as the nitroaromatic moiety is a common feature in various biologically active compounds, including some with established anticancer properties. It is hypothesized that this specific substitution may enhance the cytotoxic and pro-apoptotic activities of the tetrazole core.
Data Presentation: Anticancer Activity of Related Nitrophenyl-Containing Heterocycles
Quantitative data on the anticancer activity of this compound derivatives are limited in publicly available literature. However, studies on structurally related nitrophenyl-containing heterocyclic compounds provide valuable insights into their potential efficacy. The following tables summarize the in vitro cytotoxic activity of representative compounds against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Tetrahydroisoquinoline Derivatives Bearing a 4-Nitrophenyl Group
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5h | PACA2 (Pancreatic) | 25.9 | [1] |
| 6b | A549 (Lung) | 34.9 | [1] |
| 6g | A549 (Lung) | 46.3 | [1] |
| 3 | PACA2 (Pancreatic) | 53.5 | [1] |
| 6d | A549 (Lung) | 57.6 | [1] |
| 5c | PACA2 (Pancreatic) | 60.1 | [1] |
| 5i | PACA2 (Pancreatic) | 73.4 | [1] |
IC50: The half-maximal inhibitory concentration.
Table 2: In Vitro Cytotoxicity of a Pyrazole Carboxamide Analogue with a 4-Nitrophenyl Moiety
| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |
| 4b | MCF-7 (Breast) | <0.1 | [2] |
| 4b | MDA-MB-231 (Breast) | 45.8 | [2] |
GI50: The concentration causing 50% growth inhibition.
Experimental Protocols
To aid researchers in the evaluation of this compound derivatives, detailed protocols for key experiments are provided below. These are standardized methods widely used in cancer research.
Protocol 1: Synthesis of 5-Substituted-1H-Tetrazoles
A general and common method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide.[3]
Materials:
-
4-Nitrobenzonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl) or a Lewis acid catalyst (e.g., ZnCl₂)
-
Dimethylformamide (DMF) or other suitable solvent
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 4-nitrobenzonitrile in DMF in a round-bottom flask.
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 120-130 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the mixture with HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Experimental Workflow for Synthesis of 5-Substituted-1H-Tetrazoles
References
- 1. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H5N5O2 | CID 285163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
Application Note and Protocol: ¹H NMR Characterization of 5-(4-Nitrophenyl)-1H-Tetrazole
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for the ¹H NMR characterization of 5-(4-Nitrophenyl)-1H-tetrazole. It includes a summary of quantitative data in a structured table, a comprehensive experimental protocol, and a visual representation of the experimental workflow.
Introduction
This compound is a significant heterocyclic compound with applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note details the standard operating procedure for acquiring and interpreting the proton (¹H) NMR spectrum of this compound.
Quantitative Data Summary
The ¹H NMR spectrum of this compound, recorded in DMSO-d₆, exhibits characteristic signals in the aromatic region. The electron-withdrawing nature of the nitro group and the tetrazole ring influences the chemical shifts of the aromatic protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' (ortho to NO₂) | ~8.4 | Doublet (d) | ~8.8 | 2H |
| H-3', H-5' (meta to NO₂) | ~8.2 | Doublet (d) | ~8.8 | 2H |
| N-H (tetrazole) | ~17.0 (broad) | Singlet (s) | - | 1H |
Note: Chemical shifts can be influenced by solvent, concentration, and temperature. The broadness of the N-H signal is due to quadrupole broadening and potential chemical exchange.
Experimental Protocol
This protocol outlines the necessary steps for preparing a sample of this compound and acquiring its ¹H NMR spectrum.
3.1. Materials and Equipment
-
Compound: this compound
-
Internal Standard (optional): Tetramethylsilane (TMS)
-
Equipment:
3.2. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound.[5]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[3]
-
Mixing: Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.
-
Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.[4]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
-
Labeling: Clearly label the NMR tube with the sample identification.
3.3. NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the DMSO-d₆ solvent to stabilize the magnetic field.[2] Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range that encompasses the expected chemical shifts (e.g., -2 to 18 ppm).
-
-
Data Acquisition: Start the acquisition.
3.4. Data Processing
-
Fourier Transform (FT): After the acquisition is complete, the Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via a Fourier Transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or to the internal standard (TMS, δ = 0.00 ppm).[6]
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift (δ) of each peak.
-
Analysis: Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J) to assign the peaks to the respective protons in the molecule.[7][8][9] The aromatic region of substituted benzenes is influenced by the electronic nature of the substituents.[7][8][10]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the ¹H NMR characterization process.
Caption: Experimental workflow for ¹H NMR characterization.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. myuchem.com [myuchem.com]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. youtube.com [youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 5-(4-Nitrophenyl)-1H-Tetrazole as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-(4-nitrophenyl)-1H-tetrazole as a versatile ligand in coordination chemistry. The document details its synthesis, characterization, and general protocols for the preparation of its coordination complexes. This information is intended to facilitate research into new materials and potential therapeutic agents.
Introduction
This compound is a substituted aromatic tetrazole that has garnered interest in coordination chemistry due to its potential to form stable complexes with a variety of metal ions. The tetrazole ring, with its four nitrogen atoms, offers multiple coordination sites, allowing it to act as a versatile building block for the construction of metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes. The presence of the electron-withdrawing nitro group on the phenyl ring can influence the electronic properties of the resulting complexes, making them attractive for applications in catalysis, materials science, and medicinal chemistry. Tetrazole derivatives are known to play a significant role as ligands in coordination chemistry and as surrogates for carboxylic acids in medicinal chemistry.
Synthesis of this compound
A common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of similar 5-aryl-1H-tetrazoles.
-
Materials:
-
4-Nitrobenzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzonitrile (1 equivalent) in DMF.
-
Add sodium azide (1.5 to 2 equivalents) and ammonium chloride (1.5 to 2 equivalents) to the solution.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3 to precipitate the product.
-
Collect the white solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound as colorless or pale-yellow crystals.
-
Dry the crystals under vacuum.
-
Safety Note: Sodium azide is highly toxic and explosive. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₇H₅N₅O₂ |
| Molecular Weight | 191.15 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| ¹H NMR (DMSO-d₆, δ) | ~8.2-8.4 (m, 4H, Ar-H), ~16.5 (br s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, δ) | ~124.0, 128.5, 134.0, 148.0, 155.0 |
| IR (KBr, cm⁻¹) | ~3100 (N-H str.), ~1520 & 1350 (NO₂ str.), ~1600, 1480 (C=C str.), ~1450, 1100 (tetrazole ring vib.) |
Coordination Chemistry of this compound
The deprotonated form of this compound acts as an anionic ligand, coordinating to metal centers through one or more of its nitrogen atoms. The specific coordination mode depends on the metal ion, the other ligands present, and the reaction conditions.
General Experimental Protocol for the Synthesis of Metal Complexes
This protocol provides a general guideline for the synthesis of transition metal complexes with this compound.
-
Materials:
-
This compound (ligand, L)
-
A suitable metal salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O, ZnCl₂)
-
A suitable solvent (e.g., methanol, ethanol, DMF, water)
-
A base (e.g., NaOH, triethylamine) to deprotonate the ligand (optional)
-
-
Procedure:
-
Dissolve the this compound ligand in the chosen solvent. Gentle heating may be required.
-
In a separate flask, dissolve the metal salt in the same or a compatible solvent.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
If deprotonation of the ligand is required, a stoichiometric amount of base can be added to the ligand solution before mixing or to the reaction mixture.
-
The reaction mixture is typically stirred at room temperature or heated to reflux for several hours to facilitate complex formation.
-
The resulting coordination complex may precipitate out of the solution upon cooling or after partial evaporation of the solvent.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by layering techniques.
-
Expected Characterization of Metal Complexes
The formation of a coordination complex can be confirmed by various analytical techniques.
| Technique | Expected Observations |
| FT-IR Spectroscopy | Shift in the vibrational frequencies of the tetrazole ring and the nitro group upon coordination to the metal center. Appearance of new bands corresponding to metal-ligand vibrations. |
| UV-Vis Spectroscopy | Changes in the absorption maxima and molar absorptivity compared to the free ligand, indicating electronic interactions between the ligand and the metal ion. |
| Elemental Analysis | Confirmation of the stoichiometry of the complex (metal-to-ligand ratio). |
| Single-Crystal X-ray Diffraction | Determination of the precise molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. |
| Thermal Analysis (TGA/DSC) | Provides information on the thermal stability of the complex and the nature of its decomposition. |
Table of Expected Structural Data for a Hypothetical Transition Metal Complex (ML₂)
Based on data from similar structures like metal complexes of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole.
| Parameter | Expected Value Range |
| Coordination Geometry | Tetrahedral, Square Planar, or Octahedral |
| Metal-Nitrogen Bond Length (Å) | 2.0 - 2.3 |
| N-N Bond Lengths in Tetrazole Ring (Å) | 1.30 - 1.38 |
| C-N Bond Lengths in Tetrazole Ring (Å) | 1.32 - 1.36 |
| N-M-N Bond Angle (°) | 85 - 95 or 170 - 180 (for octahedral) |
| Thermal Decomposition Temperature (°C) | > 200 |
Visualizations
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: General Synthesis of Metal Complexes
Caption: General workflow for the synthesis of metal complexes.
Diagram 3: Potential Coordination Modes of the Tetrazolate Ligand
Caption: Possible coordination modes of the 5-substituted tetrazolate anion.
Application Notes and Protocols for the Synthesis of Tetrazole-Based Drugs
For researchers, scientists, and drug development professionals, the synthesis of tetrazole-based compounds is a critical process in the discovery of new therapeutic agents. The tetrazole ring serves as a key pharmacophore in numerous commercially available drugs, valued for its bioisosteric relationship with carboxylic acids and its metabolic stability.[1][2] This document provides detailed experimental procedures for the synthesis of tetrazole-based drugs, focusing on prevalent and innovative methodologies.
Overview of Synthetic Strategies
The construction of the tetrazole ring can be achieved through several synthetic routes. The most common and versatile method is the [3+2] cycloaddition reaction between a nitrile and an azide source.[1][3] Additionally, multicomponent reactions (MCRs) have gained significant attention as they offer a more convergent and environmentally friendly approach to synthesizing complex tetrazole derivatives.[4][5] Greener synthetic methodologies are continuously being developed to minimize environmental impact by utilizing water as a solvent, employing reusable catalysts, and avoiding toxic reagents.[6][7][8]
Experimental Protocols
This section details two primary protocols for tetrazole synthesis: the widely used [3+2] cycloaddition and an example of a greener, water-based synthesis.
Protocol 1: [3+2] Cycloaddition of Nitriles and Azides for the Synthesis of 5-Substituted-1H-Tetrazoles
This protocol describes the synthesis of 5-substituted-1H-tetrazoles from various organic nitriles and sodium azide using a catalyst in an organic solvent. A common example is the synthesis of 5-phenyl-1H-tetrazole from benzonitrile.[9]
Materials:
-
Organic nitrile (e.g., Benzonitrile)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or a Lewis acid catalyst (e.g., ZnCl₂)[9][10][11]
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), aqueous solution
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve the organic nitrile (1 equivalent) in DMF.
-
Add sodium azide (1.2-1.5 equivalents) and ammonium chloride (1 equivalent) to the solution.[9] Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. Handle with extreme care in a well-ventilated fume hood.[9]
-
Heat the reaction mixture to 100-120 °C and stir for 6-24 hours.[8] Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with an aqueous solution of HCl to a pH of ~2 to precipitate the tetrazole product.[9]
-
Isolate the crude product by vacuum filtration through a Büchner funnel and wash with cold water.[9]
-
For further purification, the crude product can be recrystallized from an appropriate solvent or purified by column chromatography. Alternatively, an extraction can be performed using ethyl acetate, followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
Experimental Workflow for [3+2] Cycloaddition:
Workflow for the synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition.
Protocol 2: Green Synthesis of 5-Substituted-1H-Tetrazoles in Water
This protocol outlines an environmentally benign method for the synthesis of 5-substituted-1H-tetrazoles using water as the solvent and a zinc salt as a catalyst.[12] This approach avoids the use of toxic organic solvents like DMF.
Materials:
-
Organic nitrile
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or other zinc salts
-
Deionized water
-
Hydrochloric acid (HCl), aqueous solution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Büchner funnel and filter flask
Procedure:
-
To a round-bottom flask, add the organic nitrile (1 equivalent), sodium azide (2 equivalents), zinc chloride (0.5 equivalents), and deionized water.[10]
-
Heat the mixture to reflux with vigorous stirring for 12-48 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous solution with HCl to a pH of 1-2 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the 5-substituted-1H-tetrazole.
Experimental Workflow for Green Synthesis in Water:
Workflow for the green synthesis of 5-substituted-1H-tetrazoles in water.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of various 5-substituted-1H-tetrazoles using different catalytic systems.
Table 1: Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition
| Entry | Nitrile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzonitrile | SO₃H-carbon (10 wt%) | DMF | 100 | 6 | 92 | [8] |
| 2 | 4-Chlorobenzonitrile | SO₃H-carbon (10 wt%) | DMF | 100 | 5 | 95 | [8] |
| 3 | 4-Methoxybenzonitrile | SO₃H-carbon (10 wt%) | DMF | 100 | 7 | 88 | [8] |
| 4 | Acetonitrile | ZnCl₂ | Water | Reflux | 24 | 84 | [12] |
| 5 | Benzonitrile | Co(II)-complex (1) | Methanol | 110 | 12 | 98 | [13] |
| 6 | Benzonitrile | Fe₃O₄@tryptophan@Ni | EtOH | 80 | 4 | >95 | [14] |
| 7 | Various aryl nitriles | Co–Ni/Fe₃O₄@MMSHS | - | - | 0.13-0.73 | up to 98 | [3] |
Application in Drug Synthesis: Losartan
The synthesis of Losartan, an angiotensin II receptor antagonist, involves the formation of a tetrazole ring as a key step.[15][16] This is typically achieved by the reaction of a biphenyl nitrile intermediate with an azide source. While early syntheses utilized hazardous organotin azides, safer alternatives with zinc salts have been developed.[15][16][17]
Logical Relationship in Losartan Synthesis:
Key steps in the synthesis of Losartan, highlighting the tetrazole formation.
Conclusion
The synthesis of tetrazole-based drugs is a dynamic field with continuous advancements aimed at improving efficiency, safety, and sustainability. The protocols and data presented herein provide a solid foundation for researchers to undertake the synthesis of these important therapeutic agents. The choice of synthetic route will depend on the specific substrate, desired scale, and available resources, with a growing emphasis on adopting greener chemical practices.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. youtube.com [youtube.com]
- 10. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H-Tetrazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Nitrophenyl)-1H-Tetrazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield and purity of 5-(4-Nitrophenyl)-1H-Tetrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the [3+2] cycloaddition reaction between 4-nitrobenzonitrile and an azide source, most commonly sodium azide.[1][2] This reaction is typically facilitated by a catalyst in a high-boiling polar aprotic solvent.
Q2: Why is a catalyst often required for this synthesis?
A2: Catalysts are used to increase the reaction rate and improve the yield. The [3+2] cycloaddition can be slow, especially without activation of the nitrile component.[3] Catalysts, such as Lewis acids or metal complexes, activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.
Q3: What are some common catalysts used to improve the yield?
A3: A variety of catalysts have been shown to be effective, including copper(II) sulfate pentahydrate (CuSO₄·5H₂O), nano-TiCl₄·SiO₂, and various zinc salts.[1][3][4] The choice of catalyst can significantly impact reaction time and yield.
Q4: What is the role of the nitro group on the phenyl ring in this reaction?
A4: The electron-withdrawing nature of the nitro group activates the nitrile group towards cycloaddition.[4] This generally leads to higher yields and faster reaction rates compared to benzonitriles with electron-donating groups.[4]
Q5: What are the typical solvents and temperatures used for this reaction?
A5: High-boiling polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used.[1][4] Reaction temperatures typically range from 110°C to 140°C.[1][5]
Q6: How is the final product typically purified?
A6: The work-up procedure usually involves cooling the reaction mixture, followed by acidification with an acid like HCl to protonate the tetrazole ring and facilitate its precipitation or extraction.[1][4][5] The crude product can then be purified by recrystallization or column chromatography.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The catalyst may be old, hydrated, or of poor quality. 2. Low Reaction Temperature: The activation energy for the cycloaddition is not being overcome. 3. Insufficient Reaction Time: The reaction has not gone to completion. 4. Poor Quality Reagents: 4-nitrobenzonitrile or sodium azide may be impure. | 1. Use a fresh, anhydrous catalyst. Consider trying a different catalytic system mentioned in the protocols below. 2. Ensure the reaction temperature reaches and is maintained at the recommended level (e.g., 110-140°C).[1][5] 3. Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 4. Use pure, dry reagents. |
| Formation of Side Products | 1. Decomposition of Sodium Azide: At high temperatures, sodium azide can decompose. 2. Side reactions of the nitrile: Hydrolysis of the nitrile to the corresponding amide can occur if water is present. | 1. Maintain a controlled and not excessively high temperature. 2. Use anhydrous solvents and reagents to minimize water content. |
| Difficult Product Isolation | 1. Incomplete Precipitation: The product may not fully precipitate upon acidification. 2. Product is soluble in the work-up solvent: The choice of solvent for extraction or washing may be incorrect. | 1. Ensure the pH is sufficiently acidic after the reaction to fully protonate the tetrazole. Cooling the mixture on ice can also aid precipitation. 2. After acidification, extract the product with a suitable organic solvent like ethyl acetate.[1][5] Wash the organic layer with water to remove residual solvent and salts. |
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuSO₄·5H₂O (2 mol%) | DMSO | 140 | 1 | 95 | [1] |
| nano-TiCl₄·SiO₂ | DMF | Reflux | 2 | High | [4] |
| None Mentioned | Not specified | 110 | 8-10 | Not Specified | [5] |
| Microwave Irradiation | i-PrOH/water (3:1) | 160 | 1 | 100 | [2] |
Experimental Protocols
Protocol 1: Synthesis using Copper(II) Sulfate Pentahydrate Catalyst [1]
-
To a solution of 4-nitrobenzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and copper(II) sulfate pentahydrate (2 mol%).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Increase the reaction temperature to 140°C and maintain for 1 hour.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add 4 M HCl (10 mL) and then ethyl acetate (10 mL).
-
Separate the organic layer, wash with distilled water (2 x 10 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude product.
-
Purify the crude solid by recrystallization.
Protocol 2: Synthesis using Nano-TiCl₄·SiO₂ Catalyst [4]
-
Add nano-TiCl₄·SiO₂ (0.1 g) to a mixture of 4-nitrobenzonitrile (1 mmol) and sodium azide (2 mmol) in DMF (5 mL).
-
Heat the mixture to reflux for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the catalyst by filtration.
-
To the filtrate, add ice water and 4N HCl (5 mL) to precipitate the product.
-
Wash the resulting solid with cold chloroform to yield the pure tetrazole.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Synthesis of 5-Substituted Tetrazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 5-substituted tetrazoles. The following guides and FAQs address specific experimental challenges in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-substituted tetrazoles?
The primary and most widely used method is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide, typically sodium azide (NaN₃).[1] This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile.[2]
Q2: What are the primary safety concerns when synthesizing tetrazoles?
The main safety hazard is the potential formation of hydrazoic acid (HN₃), a highly toxic and explosive substance. This can occur when sodium azide is mixed with an acid.[3] Additionally, using heavy metal catalysts with azides can form shock-sensitive heavy metal azides.[1]
Q3: How can I minimize the risk of forming explosive hydrazoic acid?
To mitigate this risk, it is crucial to avoid acidic conditions during the handling of sodium azide. Some synthetic protocols use ammonium chloride as a milder proton source.[3] Another strategy is to use organotin azides, like tributyltin azide, or silyl azides, such as trimethylsilyl azide, as alternatives to sodium azide, though these reagents have their own toxicity and disposal concerns.[4]
Q4: What are the typical reaction conditions for the [3+2] cycloaddition of nitriles and azides?
Reaction conditions can vary significantly based on the substrate and catalyst used. Commonly, the reaction is heated in a high-boiling polar aprotic solvent like DMF.[5] The use of Lewis acids such as zinc chloride (ZnCl₂) or Brønsted acids like ammonium chloride (NH₄Cl) is also frequent.[3][5] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired 5-substituted tetrazole. What are the possible causes and how can I fix this?
A: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Be cautious, as prolonged heating can lead to decomposition.[3]
-
-
Inactive Nitrile: The nitrile starting material may be deactivated by electron-donating groups, making it less reactive.
-
Hydrolysis of Nitrile: Under the reaction conditions, particularly with prolonged heating in the presence of water and acid or base, the nitrile starting material can hydrolyze to the corresponding amide or carboxylic acid.[6]
-
Solution: Ensure anhydrous reaction conditions by using dry solvents and reagents. If water is intentionally used as a solvent, carefully control the pH to minimize hydrolysis.[7]
-
-
Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent.
-
Solution: Select a more appropriate solvent. High-boiling polar aprotic solvents like DMF or DMSO are often effective.[5]
-
Issue 2: Presence of Significant Impurities in the Product
Q: My final product is contaminated with significant impurities, as indicated by NMR or LC-MS. What are these impurities and how can I remove them?
A: The nature of the impurities can often provide clues about the underlying side reactions.
Common Impurities & Purification Strategies:
-
Unreacted Starting Materials: The most common impurities are often unreacted nitrile and residual azide.
-
Purification: Unreacted nitrile can sometimes be removed by recrystallization from an appropriate solvent. Acidic workup and extraction can help separate the acidic tetrazole product from the neutral or basic starting materials.[3]
-
-
Amide from Nitrile Hydrolysis: As mentioned previously, the corresponding amide is a common byproduct.
-
Purification: Amides can often be separated from the more acidic tetrazole by extraction with a basic aqueous solution. The tetrazole will be deprotonated and dissolve in the aqueous layer, while the less acidic amide remains in the organic layer. Subsequent acidification of the aqueous layer will precipitate the tetrazole.
-
-
Azidoazomethine Tautomer: For certain substrates, an equilibrium can exist between the cyclic tetrazole and the open-chain azidoazomethine tautomer. The azidoazomethine may be present as an impurity.[8]
-
Purification: The position of this equilibrium is influenced by factors such as solvent and the electronic nature of the substituents.[9] Altering the solvent system during workup or purification may favor the desired tetrazole form.
-
Experimental Protocols
General Procedure for the Synthesis of 5-Substituted-1H-tetrazoles using Zinc Chloride
A solution of the appropriate nitrile (9.7 mmol) in n-propanol or n-butanol (25 mL) is prepared. To this solution, sodium azide (11.6 mmol) and zinc chloride (9.7 mmol) are added. The reaction mixture is stirred vigorously at a temperature between 95°C (for aromatic nitriles in n-propanol) and 110°C (for aliphatic nitriles in n-butanol). The reaction progress is monitored by TLC. Upon completion, the reaction is worked up to isolate the 5-substituted tetrazole.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Phenyl-1H-tetrazole
| Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaN₃, NH₄Cl | DMF | 120-130 | 20-24 | ~70-80 |
| NaN₃, ZnCl₂ | n-PrOH | 95 | 4 | 92 |
| Bu₃SnN₃ | Toluene | Reflux | 16-48 | >90 |
| Me₃SiN₃, Cu(I) | DMF | 120 | 2 | ~90 |
Yields are approximate and can vary based on specific reaction scale and conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. pubs.acs.org [pubs.acs.org]
Optimization of reaction conditions for tetrazole formation (temperature, solvent)
Welcome to the technical support center for the optimization of reaction conditions for tetrazole formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the synthesis of 5-substituted-1H-tetrazoles via the [3+2] cycloaddition of nitriles and azides.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a tetrazole formation reaction?
A1: The most critical parameters are temperature and the choice of solvent. These two factors significantly influence the reaction rate, yield, and purity of the final tetrazole product. Catalyst selection and the nature of the azide source (e.g., sodium azide, trimethylsilyl azide) are also crucial.
Q2: What is the typical temperature range for tetrazole synthesis?
A2: The temperature for tetrazole synthesis can vary widely, from room temperature to 180°C.[1][2] Traditionally, these reactions are conducted at elevated temperatures, often between 100°C and 150°C.[3] However, the optimal temperature depends on the specific substrates, catalyst, and solvent used. For instance, some modern catalytic systems can facilitate the reaction at milder temperatures. Microwave irradiation can also be employed to accelerate the reaction, often leading to significantly reduced reaction times and improved yields.[4]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a important role in the reaction's success.[5] Polar aprotic solvents like DMF (N,N-dimethylformamide) and DMSO (dimethyl sulfoxide) are frequently used and often provide excellent yields.[4][6][7] Toluene and THF are also viable options, though they may be less efficient.[5] Protic solvents like ethanol are generally not suitable for this reaction.[5] In some "green" chemistry approaches, water or polyethylene glycol (PEG) have been used successfully, often in conjunction with a catalyst.[8][9]
Q4: Can organic azides be used instead of sodium azide?
A4: While sodium azide is commonly used, organic azides can also be employed. However, organic azides typically only react with the most activated nitriles, whereas azide salts have a much broader substrate scope.[3] The reaction mechanism may also differ between the use of azide salts and organic azides.[3]
Q5: Is a catalyst always necessary for tetrazole formation?
A5: While the reaction can proceed without a catalyst, particularly at high temperatures, the use of a catalyst is highly recommended to improve reaction rates and yields, and to allow for milder reaction conditions.[8][9] Various catalysts, including Lewis acids (e.g., ZnBr₂, AlCl₃), transition metal complexes (e.g., Co(II), Cu(I)), and heterogeneous catalysts (e.g., zeolites, nanoparticles), have been shown to be effective.[5][6][7][10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of tetrazoles.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or No Product Yield | 1. Reaction temperature is too low. 2. Inappropriate solvent selection. 3. Catalyst deactivation or absence of a suitable catalyst. 4. Impure starting materials (nitrile or azide). 5. Presence of moisture, especially with sensitive reagents. 6. Insufficient reaction time. | 1. Gradually increase the reaction temperature, monitoring for product formation and decomposition. An increase from 100°C to 120°C can significantly accelerate the reaction.[5] 2. Switch to a more suitable solvent. DMF and DMSO are often good starting points.[6][7] Refer to the solvent optimization table below. 3. Introduce a catalyst known to be effective for your substrate type (e.g., ZnBr₂, CoY zeolite).[5][10] For stubborn reactions, dibutyltin oxide has been reported as a game-changer.[10] 4. Purify the nitrile and ensure the azide is of high quality and dry.[11] 5. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 6. Extend the reaction time and monitor progress by TLC or another analytical method. |
| Formation of Byproducts | 1. Reaction temperature is too high, leading to decomposition. Tetrazoles can thermally decompose.[6][7] 2. Presence of water leading to nitrile hydration to form a carboxamide. 3. Side reactions involving the azide. | 1. Lower the reaction temperature. If using high temperatures, consider switching to a catalyzed reaction at a milder temperature. 2. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere.[11] 3. Ensure the purity of the azide source. |
| Reaction Stalls | 1. Catalyst deactivation. 2. Insufficient amount of azide. | 1. Add a fresh portion of the catalyst.[11] 2. Add an additional equivalent of the azide source.[11] |
| Difficulty in Product Isolation | 1. The tetrazole product is highly soluble in the reaction solvent. 2. The product is a salt. 3. Co-elution with impurities during chromatography. | 1. After the reaction, consider quenching with an acidic solution to protonate the tetrazole, which may facilitate its precipitation or extraction into an organic solvent.[11] 2. Acidify the work-up to ensure the tetrazole is in its neutral form before extraction.[11] 3. Optimize the chromatography conditions (e.g., solvent system, stationary phase) or consider recrystallization as an alternative purification method.[11] |
Data on Reaction Condition Optimization
The following tables summarize quantitative data from various studies on the optimization of tetrazole synthesis, focusing on the impact of solvent and temperature on product yield.
Table 1: Effect of Solvent on Tetrazole Yield (Benzonitrile as model substrate)
| Catalyst | Temperature (°C) | Solvent | Time (h) | Yield (%) | Reference |
| Co(II)-complex (1 mol%) | 110 | Toluene | 12 | 15 | [6][7] |
| Co(II)-complex (1 mol%) | 110 | Methanol | 12 | 20 | [6][7] |
| Co(II)-complex (1 mol%) | 110 | Acetonitrile | 12 | 50 | [6][7] |
| Co(II)-complex (1 mol%) | 110 | DMF | 12 | 80 | [6][7] |
| Co(II)-complex (1 mol%) | 110 | DMSO | 12 | 99 | [6][7] |
| CoY Zeolite (20 mg) | 120 | Toluene | 14 | Good | [5] |
| CoY Zeolite (20 mg) | 120 | THF | 14 | Better | [5] |
| CoY Zeolite (20 mg) | 120 | DMF | 14 | Excellent | [5] |
| CoY Zeolite (20 mg) | 120 | Ethanol | 14 | Not suitable | [5] |
| CuO nanoparticles (5 mol%) | 130 | DMF | 10 | 80 | [4] |
| CuO nanoparticles (5 mol%) | MW | DMF | 0.25 | 99 | [4] |
Table 2: Effect of Temperature on Tetrazole Yield (in DMF)
| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetonitrile | CoY Zeolite | 100 | 14 | Moderate | [5] |
| Phenylacetonitrile | CoY Zeolite | 120 | 14 | High | [5] |
| Benzonitrile | CuO nanoparticles | 130 | 10 | 80 | [4] |
| Secondary Amides | POCl₃ | 80 | 9 | 90 | [1] |
Experimental Protocols
General Procedure for Cobalt-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles [6][7]
A mixture of the organonitrile (1.0 mmol), sodium azide (1.2 mmol), and the Cobalt(II) complex catalyst (1 mol%) in DMSO (3 mL) is heated at 110°C for 12 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The mixture is then poured into water and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and dried to afford the desired tetrazole. Further purification can be achieved by recrystallization or column chromatography.
General Procedure for CoY Zeolite-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles [5]
In a reaction vessel, the nitrile (1 mmol), sodium azide (2.0 mmol), and CoY zeolite catalyst (20 mg) are taken in DMF (1 mL). The mixture is then heated at 120°C for 14 hours. After the reaction is complete, the catalyst is filtered off. The filtrate is then worked up by adding water and acidifying to precipitate the product. The solid product is collected by filtration, washed, and dried.
Visualized Workflows and Relationships
Caption: A decision-making workflow for troubleshooting low yields in tetrazole synthesis.
Caption: Key parameters influencing the outcome of tetrazole formation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-(4-Nitrophenyl)-1H-Tetrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-(4-Nitrophenyl)-1H-Tetrazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I might encounter after the synthesis of this compound?
A1: Common impurities can originate from unreacted starting materials or side products. Key potential impurities include:
-
4-Nitrobenzonitrile: The starting nitrile for the tetrazole synthesis.
-
Sodium Azide: A key reagent in the cycloaddition reaction; it is crucial to handle with care due to its toxicity.
-
Byproducts: Formed from side reactions during the synthesis.
Q2: What are the known solubility properties of this compound?
A2: The solubility of this compound is a critical factor in its purification. It is known to be insoluble in water but soluble in dimethyl sulfoxide (DMSO).[1][2] For purification techniques like recrystallization, exploring a range of organic solvents is recommended.
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
Q3: Can I use chromatography to purify this compound?
A3: Yes, High-Performance Liquid Chromatography (HPLC) can be a suitable method for the analysis and purification of 5-Phenyl-1H-tetrazole and its derivatives. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier (like phosphoric acid or formic acid for MS compatibility) can be effective.[3]
Troubleshooting Guide
Problem 1: The crude product is an oil and does not solidify.
-
Possible Cause: Presence of residual solvents like Dimethylformamide (DMF) or DMSO, which are often used in the synthesis and have high boiling points.
-
Solution:
-
Aqueous Work-up: Pour the reaction mixture into ice water and acidify with an acid like HCl to precipitate the product.[4]
-
Washing: Wash the precipitate thoroughly with cold water to remove residual high-boiling solvents and inorganic salts.
-
Solvent Evaporation: If an oil persists, attempt to remove residual solvent under high vacuum. Gentle heating may be applied if the compound is thermally stable.
-
Problem 2: Low yield after recrystallization.
-
Possible Cause 1: The chosen recrystallization solvent is too good a solvent, even at low temperatures, leading to significant product loss in the mother liquor.
-
Solution 1:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent System: Consider using a co-solvent system. For example, dissolve the compound in a good solvent (like ethanol) and then add a poor solvent (like water or hexane) dropwise until turbidity is observed. Heat to redissolve and then allow to cool slowly.
-
-
Possible Cause 2: The product is precipitating too quickly, trapping impurities.
-
Solution 2:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, without disturbance. Once at room temperature, place it in an ice bath or refrigerator to maximize crystal formation.
-
Problem 3: The purified product still shows impurities by TLC or NMR.
-
Possible Cause: Co-crystallization of impurities with the product, or impurities having similar polarity making chromatographic separation difficult.
-
Solution:
-
Multiple Recrystallizations: Perform a second recrystallization using a different solvent system.
-
Chromatography: If recrystallization is ineffective, column chromatography is a good alternative. A silica gel column with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can be effective. For example, a hexane-ethyl acetate gradient is commonly used for compounds of moderate polarity.
-
Activated Carbon: If the impurities are colored, adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb them. Be aware that this may also lead to some product loss.
-
Experimental Protocols
Recrystallization Protocol
A general procedure for the recrystallization of tetrazole derivatives can be adapted for this compound:
-
Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture while stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals should start to form. To maximize the yield, cool the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Low Purity
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding hazardous reagents like hydrazoic acid in tetrazole synthesis
Welcome to the Technical Support Center for modern and safer tetrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development seeking to avoid hazardous reagents like hydrazoic acid in their synthetic workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of tetrazoles using safer, alternative methods.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield in Zn-Catalyzed Cycloaddition | 1. Inactive catalyst: Zinc salts can be hygroscopic. 2. Poor quality nitrile: Impurities in the starting nitrile can inhibit the reaction. 3. Insufficient temperature: The reaction may require higher temperatures for less reactive nitriles. 4. Inefficient stirring: In heterogeneous reactions (e.g., with ZnO), poor mixing can limit catalyst contact. | 1. Dry the zinc salt (e.g., ZnBr₂) under vacuum before use. Consider using freshly opened catalyst. 2. Purify the nitrile by distillation or recrystallization. 3. Gradually increase the reaction temperature in 10°C increments. Microwave irradiation can also be effective.[1] 4. Use a mechanical stirrer for heterogeneous mixtures to ensure efficient mixing. |
| Formation of Side Products in Multicomponent Reactions (MCRs) | 1. Incorrect stoichiometry: The ratio of reactants is critical in MCRs. 2. Reaction temperature too high: Higher temperatures can lead to decomposition or side reactions. 3. Presence of water: Water can interfere with certain MCRs, leading to hydrolysis of intermediates. | 1. Carefully control the stoichiometry of the amine, aldehyde/ketone, and azide source. 2. Optimize the reaction temperature, starting at a lower temperature and gradually increasing it. 3. Ensure all reagents and solvents are anhydrous, unless the protocol specifies aqueous conditions. |
| Difficulty in Catalyst Recovery (Heterogeneous Catalysts) | 1. Catalyst leaching: The catalyst may be partially soluble in the reaction medium. 2. Catalyst deactivation: The catalyst surface may be poisoned by impurities or byproducts. 3. Fine particle size: Nanoparticle catalysts can be difficult to separate by simple filtration. | 1. Choose a solvent in which the catalyst has minimal solubility. 2. Wash the recovered catalyst with a suitable solvent to remove adsorbed species. 3. For magnetic nanoparticle catalysts, use a strong external magnet for recovery.[2][3] For other nanocatalysts, centrifugation may be necessary. |
| Slow Reaction Rate with Trimethylsilyl Azide (TMSN₃) | 1. Low reaction temperature: TMSN₃ reactions often require heating to proceed at a reasonable rate. 2. Absence of a suitable catalyst or activator: Lewis acids or other activators can accelerate the reaction. | 1. Increase the reaction temperature. Be aware that TMSN₃ is less hazardous than hydrazoic acid but should still be handled with care.[4] 2. Add a catalytic amount of a Lewis acid, such as dibutyltin oxide or a zinc salt. |
| Incomplete Conversion in Continuous Flow Synthesis | 1. Residence time is too short: The reactants are not spending enough time in the heated zone of the reactor. 2. Insufficient temperature: The set temperature may not be high enough for the specific substrate. 3. Clogging of the reactor: Precipitation of starting materials, intermediates, or product can block the flow path. | 1. Decrease the flow rate to increase the residence time.[5] 2. Increase the reactor temperature. Continuous flow reactors allow for safe operation at higher temperatures than batch reactors.[5][6][7] 3. Ensure all starting materials are fully dissolved before entering the reactor. If clogging persists, a pre-heating or mixing unit might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the main hazards associated with using hydrazoic acid (HN₃) for tetrazole synthesis?
A1: Hydrazoic acid is a highly toxic, volatile, and explosive compound.[8][9] It poses a significant inhalation risk and can detonate with shock, friction, or heat.[10][11] The generation of HN₃ in situ from sodium azide and an acid (e.g., ammonium chloride or acetic acid) is a common practice, but it can lead to the accumulation of dangerous concentrations of HN₃ in the reaction headspace, increasing the risk of an explosion.[8][9]
Q2: How does using a zinc catalyst with sodium azide improve the safety of tetrazole synthesis?
A2: Zinc (II) salts, such as ZnBr₂ or ZnO, act as Lewis acids that catalyze the [3+2] cycloaddition of sodium azide to nitriles.[12] This catalytic process can often be performed under neutral or slightly basic aqueous conditions, which minimizes the formation of hydrazoic acid.[8] The mechanism involves the coordination of the nitrile to the zinc ion, which activates it for nucleophilic attack by the azide ion, thereby lowering the reaction barrier without the need for a strong protic acid.[12][13]
Q3: Is trimethylsilyl azide (TMSN₃) a completely safe alternative to hydrazoic acid?
A3: Trimethylsilyl azide (TMSN₃) is considered a safer alternative to hydrazoic acid because it is less volatile and more thermally stable.[4][14] However, it is not without hazards. TMSN₃ can hydrolyze in the presence of water or other proton sources to form hydrazoic acid, so it must be handled with care in a well-ventilated fume hood.[14] It is still a toxic and potentially explosive reagent.[4]
Q4: What are the advantages of using multicomponent reactions (MCRs) for tetrazole synthesis?
A4: MCRs, such as the Ugi-azide reaction, offer several advantages in line with the principles of green chemistry.[15][16] They can significantly reduce the number of synthetic steps, which saves time, reagents, and solvents.[15] By combining multiple starting materials in a single pot, MCRs often lead to higher atom economy and reduce waste generation.[16]
Q5: Can you explain the benefits of continuous flow synthesis for hazardous reactions like tetrazole formation?
A5: Continuous flow synthesis minimizes the risks associated with hazardous materials by using a small reactor volume.[5][7][17] At any given moment, only a small amount of the hazardous reagent is present in the reactor, which significantly reduces the potential for a dangerous event like an explosion.[6][7] This method also allows for excellent control over reaction parameters such as temperature and pressure, often leading to higher yields and shorter reaction times.[5]
Q6: Are there any completely azide-free methods for synthesizing tetrazoles?
A6: Yes, azide-free methods are being developed. One notable example is the reaction of an aryl diazonium salt with diformylhydrazine.[18] This approach avoids the use of any azide-containing reagents, offering a significant safety advantage, especially for large-scale synthesis.[18]
Comparative Data of Safer Tetrazole Synthesis Methods
The following table summarizes quantitative data for various alternative methods for the synthesis of 5-phenyl-1H-tetrazole, providing a comparison of their efficiency.
| Method | Azide Source | Catalyst/Reagent | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Zinc Bromide Catalysis | NaN₃ | ZnBr₂ | Water | 100 | 12 h | 95 | Sharpless et al., J. Org. Chem. 2001, 66, 7945-7950[1] |
| Cobalt(II) Complex Catalysis | NaN₃ | Co(II)-complex | Methanol | Reflux | 12 h | 98 | ACS Omega 2021, 6, 23, 14665–14674[19][20] |
| Magnetic Nanoparticle Catalysis | NaN₃ | Co–Ni/Fe₃O₄@MMSHS | DMF | 100 | 10 min | 98 | RSC Adv., 2023, 13, 26984-26994[21] |
| Continuous Flow Synthesis | NaN₃ | None | NMP | 190 | 20 min | >99 | Angew. Chem. Int. Ed. 2011, 50, 3525-3528[5] |
| Azide-Free (Diformylhydrazine) | None | Diformylhydrazine | Water | 0-5 | 1 h | 85-90 | Org. Process Res. Dev. 2012, 16, 9, 1568–1572[18] |
Experimental Protocols
Protocol 1: Zinc-Catalyzed Synthesis of 5-Substituted-1H-tetrazoles in Water
This protocol is adapted from the method developed by Sharpless and coworkers.[1]
Materials:
-
Organic nitrile (10 mmol)
-
Sodium azide (NaN₃) (12 mmol)
-
Zinc bromide (ZnBr₂) (5 mmol)
-
Deionized water (20 mL)
-
Ethyl acetate
-
6M Hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the organic nitrile, sodium azide, and zinc bromide in deionized water.
-
Heat the mixture to reflux (100°C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to pH ~1 with 6M HCl to protonate the tetrazole. Caution: This step may generate some HN₃. Perform this in a well-ventilated fume hood.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Azide-Free Synthesis of 1-Aryl-1H-tetrazoles using Diformylhydrazine
This protocol describes a safer, azide-free method for the synthesis of 1-aryltetrazoles.[18]
Materials:
-
Aryl amine (10 mmol)
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂) (11 mmol)
-
Diformylhydrazine (20 mmol)
-
10% aqueous sodium carbonate solution
-
Water
Procedure:
-
Diazotization: In a beaker, suspend the aryl amine in water and add concentrated hydrochloric acid. Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5°C. Stir for 1 hour at this temperature to form the diazonium salt solution.
-
Tetrazole Formation: In a separate reactor, dissolve diformylhydrazine in 10% aqueous sodium carbonate solution and cool to 0-5°C.
-
Slowly add the previously prepared cold diazonium salt solution to the diformylhydrazine solution, keeping the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Workflow for Zinc-Catalyzed Tetrazole Synthesis.
Caption: Reaction Pathway for Azide-Free Tetrazole Synthesis.
Caption: Benefits of Safer Tetrazole Synthesis Methods.
References
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 4. Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. eurekaselect.com [eurekaselect.com]
- 17. scispace.com [scispace.com]
- 18. books.rsc.org [books.rsc.org]
- 19. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting low yields in nitrile to tetrazole conversion
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low yields in the conversion of nitriles to 5-substituted-1H-tetrazoles.
Troubleshooting Guide
Low yields in nitrile to tetrazole conversions can arise from a variety of factors, from reagent purity to reaction conditions. This guide addresses the most common issues in a question-and-answer format.
Q1: My reaction is not proceeding to completion, resulting in a low yield of the desired tetrazole. What are the likely causes?
A1: Incomplete conversion is a frequent issue. Consider the following factors:
-
Insufficient Nitrile Activation: The [3+2] cycloaddition of an azide to a nitrile often requires activation of the nitrile group.[1][2] This is typically achieved with a Lewis acid (e.g., zinc salts, tributyltin chloride) or a Brønsted acid (e.g., ammonium chloride).[1][3] Ensure your catalyst or acid is active and used in the appropriate stoichiometric amount.
-
Reaction Temperature and Time: These parameters are critical and substrate-dependent. While some reactions proceed at moderate temperatures (e.g., 50°C in isopropanol with ZnCl2), others may require heating up to 110-130°C or even higher for extended periods (20-50 hours).[3][4] Electron-rich nitriles or sterically hindered substrates may require more forcing conditions.[5] Conversely, prolonged heating at high temperatures can lead to product decomposition.[6]
-
Choice of Solvent: The solvent plays a crucial role. High-boiling polar aprotic solvents like DMF and DMSO are commonly used and can enhance reaction rates.[4][6] However, for certain catalyst systems, such as zinc salts, water is an effective and greener alternative.[7][8] The choice of solvent can also influence the solubility of reagents and intermediates.
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: A common side product is the carboxamide, resulting from the hydration of the nitrile.[5] This is more prevalent when using aqueous conditions or if water is present as an impurity in your solvent. To minimize this:
-
Ensure you are using a dry solvent and inert atmosphere if your reaction is sensitive to water.
-
If using an aqueous system, optimizing the catalyst and reaction time can favor the tetrazole formation over hydration.
Another possibility is the formation of isomers or other nitrogen-containing heterocycles, depending on the complexity of your starting material. Careful analysis of your crude product by NMR and mass spectrometry can help identify these byproducts.
Q3: My desired tetrazole product is difficult to purify, leading to low isolated yields. What are some effective purification strategies?
A3: Tetrazoles can be challenging to purify due to their polarity and potential for salt formation. Here are some recommended techniques:
-
Acid-Base Extraction: Tetrazoles are acidic and can be deprotonated with a base to form a water-soluble salt. This allows for the removal of non-acidic organic impurities by washing with an organic solvent. The aqueous layer can then be acidified to precipitate the purified tetrazole, which can be collected by filtration.[4]
-
Crystallization: Seeding the solution with product crystals can sometimes facilitate precipitation and improve the isolated yield.[4]
-
Chromatography: While challenging due to the polarity of tetrazoles, column chromatography on silica gel can be effective. A mobile phase containing a polar solvent like methanol or ethyl acetate, often with a small amount of acetic acid to suppress tailing, can be employed.
Q4: Are there any safety concerns I should be aware of when running this reaction?
A4: Yes, there are significant safety considerations:
-
Sodium Azide and Hydrazoic Acid: Sodium azide is highly toxic. A major concern is the formation of hydrazoic acid (HN3), which is volatile, highly toxic, and explosive.[8][9] Avoid acidic conditions when handling sodium azide. Reactions using zinc salts in water can minimize the release of hydrazoic acid by maintaining a slightly alkaline pH.[8]
-
Heavy Metals: Some protocols use tin or other heavy metal reagents, which are toxic and require careful handling and disposal.[4]
-
Reaction Conditions: High-temperature reactions, especially on a large scale, should be conducted with appropriate safety measures, such as a blast shield.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst systems for nitrile to tetrazole conversion?
A1: The most frequently used systems include:
-
Zinc Salts: Zinc chloride (ZnCl2) or zinc bromide (ZnBr2) with sodium azide, often in water or an alcohol like isopropanol.[7][8][10] This is considered a green and safe method.
-
Ammonium Chloride: Sodium azide with ammonium chloride in a polar aprotic solvent like DMF is a classic and effective method.[1]
-
Organotin Reagents: Tributyltin azide, often generated in situ from tributyltin chloride and sodium azide, is highly effective but also highly toxic.[4]
-
Other Catalysts: A variety of other catalysts have been developed, including those based on cobalt, palladium, and non-metallic options like L-proline or iodine.[6][10][11]
Q2: How does the electronic nature of the substituent on an aromatic nitrile affect the reaction?
A2: Electron-withdrawing groups on the aromatic ring generally accelerate the reaction by making the nitrile carbon more electrophilic and susceptible to nucleophilic attack by the azide.[12] Conversely, electron-donating groups can slow the reaction down, often requiring higher temperatures or longer reaction times.[13]
Q3: Can I use microwave irradiation to speed up the reaction?
A3: Yes, microwave-assisted synthesis can significantly reduce reaction times, often from many hours to just a few minutes, and can lead to high yields.[10][14]
Q4: Is it possible to perform this reaction in a continuous flow setup?
A4: Continuous flow microreactors offer a safe and efficient way to synthesize tetrazoles.[9] This method can be particularly advantageous for large-scale synthesis as it allows for better temperature control and minimizes the accumulation of hazardous intermediates like hydrazoic acid.[5]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Phenyl-1H-tetrazole from Benzonitrile
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NaN3, NH4Cl | DMF | 120-130 | 24 h | Not specified | [1] |
| NaN3, ZnBr2 | Water | 100 | 24 h | 91 | [8] |
| NaN3, SO3H-carbon | DMF | 100 | 6 h | 92 | [13] |
| NaN3, Co(II)-complex | DMSO | 110 | 12 h | 99 | [6] |
| NaN3, L-proline | DMSO | 120 | 5 h | 94 | [10] |
Experimental Protocols
Protocol 1: Zinc-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles in Water (Sharpless Method)
This protocol is adapted from the work of Demko and Sharpless.[8]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the nitrile (1 equivalent), sodium azide (1.5 equivalents), and zinc bromide (1.5 equivalents).
-
Solvent Addition: Add deionized water to the flask. The concentration of the nitrile is typically around 1 M.
-
Heating: Heat the reaction mixture to reflux (approximately 100-105°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 1-2 with concentrated hydrochloric acid. This will precipitate the tetrazole product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum.
-
-
Purification (if necessary): The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).
Protocol 2: Ammonium Chloride-Promoted Synthesis in DMF
This is a more traditional protocol.[1]
-
Reaction Setup: In a round-bottom flask, combine the nitrile (1 equivalent), sodium azide (1.2 equivalents), and ammonium chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to 120-130°C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into acidified water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathway for the acid-catalyzed conversion of a nitrile to a tetrazole.
Caption: A logical workflow for troubleshooting low yields in tetrazole synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
- 11. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 12. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. research.rug.nl [research.rug.nl]
Technical Support Center: Heterogeneous Catalysis in Tetrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the heterogeneous catalytic synthesis of tetrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation in my tetrazole synthesis reaction?
A1: The primary indicator of catalyst deactivation is a decrease in the reaction rate and a lower yield of the desired tetrazole product over time or with repeated use of the catalyst. Other signs may include a change in product selectivity or the need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the same conversion levels.
Q2: What are the main causes of catalyst deactivation in this specific synthesis?
A2: Catalyst deactivation in heterogeneous tetrazole synthesis can be attributed to several factors:
-
Poisoning: The catalyst's active sites can be blocked by strong chemisorption of certain chemical species. Common poisons in this reaction system include sulfur-containing impurities from reagents, and even the nitrile reactants or nitrogen-containing heterocycles themselves can act as poisons to some metallic catalysts.[1]
-
Fouling (Coking): Carbonaceous deposits, or "coke," can form on the surface of the catalyst, physically blocking the active sites and pores. This is a common issue in many organic reactions conducted at elevated temperatures.
-
Thermal Degradation (Sintering): High reaction temperatures can lead to the agglomeration of metal nanoparticles on the catalyst support, which reduces the active surface area. The support material itself can also undergo structural changes, such as pore collapse.
-
Leaching: The active metal component of the catalyst can dissolve into the reaction medium, leading to a permanent loss of catalytic activity. This can be influenced by the choice of solvent and the stability of the catalyst.
Q3: Can the solvent I use affect my catalyst's stability?
A3: Absolutely. The choice of solvent can significantly impact catalyst stability. Polar aprotic solvents like DMF and DMSO, which are commonly used in tetrazole synthesis, can sometimes interact strongly with the catalyst surface. While they can influence reaction rates and selectivity, they can also potentially contribute to the leaching of the active metal or promote side reactions that lead to fouling.[2][3] Impurities within the solvent can also act as catalyst poisons.[3]
Q4: How many times can I typically reuse my heterogeneous catalyst for tetrazole synthesis?
A4: The reusability of a heterogeneous catalyst is highly dependent on the specific catalyst, the reaction conditions, and the purity of the reactants. Many modern nanocatalysts are designed for multiple reuses. For example, some magnetic nanocatalysts have been shown to be reusable for five to seven cycles with only a minor loss in activity. It is crucial to monitor the catalyst's performance with each cycle to determine its practical lifespan in your specific application.
Troubleshooting Guide
Issue 1: Gradual or Sudden Drop in Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Analyze Reactants: Check the purity of your nitrile and sodium azide. Consider using higher purity grades to minimize potential sulfur or other contaminants. 2. Purify Solvents: Ensure your solvent is free from impurities that could act as poisons.[3] 3. Introduce a Guard Bed: If impurities are suspected, passing the reactant stream through a guard bed to adsorb poisons before it reaches the catalyst bed can be effective. |
| Coking/Fouling | 1. Optimize Reaction Temperature: Lowering the reaction temperature, if possible, can reduce the rate of coke formation. 2. Modify Reaction Time: Shorter reaction times can limit the extent of coke deposition. 3. Catalyst Regeneration: Implement a regeneration protocol to remove coke deposits (see Experimental Protocols section). |
| Metal Leaching | 1. Analyze Reaction Mixture: After the reaction, analyze the liquid phase for the presence of the active metal using techniques like ICP-OES to confirm leaching. 2. Re-evaluate Solvent Choice: Consider a less coordinating solvent if leaching is significant. 3. Use a More Stable Catalyst: Catalysts with strong metal-support interactions are generally more resistant to leaching. |
| Thermal Degradation | 1. Operate at Lower Temperatures: If you suspect sintering, try to run the reaction at the lowest effective temperature. 2. Characterize the Catalyst: Use techniques like TEM or XRD to check for changes in metal particle size and support structure after use. |
Quantitative Data on Catalyst Performance and Deactivation
The following table summarizes representative data on the reusability of various heterogeneous catalysts in tetrazole synthesis, indicating a gradual decrease in yield that suggests progressive deactivation.
| Catalyst | Reaction | Cycle 1 Yield (%) | Cycle 3 Yield (%) | Cycle 5 Yield (%) | Reference |
| Ni0.25Mn0.25Cu0.5Fe2O4 | [3+2] cycloaddition of nitriles and sodium azide | 98 | 96 | 94 | [4] |
| Co-Ni/Fe3O4@MMSHS | [2+3] cycloaddition of aromatic nitriles and sodium azide | 98 | 97 | 95 | [5] |
| ND@FA-Cu(II) | One-pot synthesis from benzaldehyde, malononitrile, and sodium azide | 97 | 94 | 90 | [6] |
Visualizing Catalyst Deactivation and Regeneration
The following diagrams illustrate key concepts in catalyst deactivation.
Caption: Key mechanisms leading to the deactivation of heterogeneous catalysts.
Caption: A logical workflow for troubleshooting catalyst deactivation.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration by Calcination (for Coke Removal)
-
Objective: To remove carbonaceous deposits (coke) from a deactivated heterogeneous catalyst.
-
Disclaimer: This is a general procedure. The optimal temperature and duration should be determined experimentally for your specific catalyst, as some supports and metal nanoparticles may not be stable at high temperatures.
-
Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration or, in the case of magnetic catalysts, by using an external magnet.
-
Washing: Wash the recovered catalyst multiple times with a suitable solvent (e.g., the solvent used in the reaction, followed by a more volatile solvent like ethanol or acetone) to remove any adsorbed reactants and products.
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours to remove residual solvent.
-
Calcination:
-
Place the dried, deactivated catalyst in a ceramic crucible or a tube furnace.
-
Heat the catalyst in a controlled atmosphere of air or a mixture of an inert gas (like nitrogen) and a small percentage of oxygen.
-
Slowly ramp the temperature to the target calcination temperature (typically in the range of 350-500 °C). The exact temperature depends on the thermal stability of the catalyst and its support.
-
Hold the catalyst at the target temperature for a predetermined time (e.g., 2-4 hours) to ensure complete combustion of the coke.
-
-
Cooling: After calcination, allow the catalyst to cool down slowly to room temperature under an inert atmosphere to prevent rapid re-oxidation of the active metal sites.
-
Characterization (Optional but Recommended): Before reusing the regenerated catalyst, it is advisable to characterize it using techniques such as Thermogravimetric Analysis (TGA) to confirm the removal of coke, and Transmission Electron Microscopy (TEM) to check for any changes in the morphology of the metal nanoparticles.
Protocol 2: Analysis of Metal Leaching using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
-
Objective: To quantify the amount of the active metal that has leached into the reaction solution.
-
Sample Preparation:
-
After the catalytic reaction, carefully separate the solid catalyst from the liquid reaction mixture by filtration or centrifugation.
-
Take a precise volume of the clear liquid phase.
-
If the reaction solvent is organic, it may need to be removed by evaporation and the residue re-dissolved in a suitable aqueous acidic solution (e.g., dilute nitric acid). This step should be performed with care in a fume hood.
-
Dilute the sample to a known volume with deionized water to bring the expected metal concentration into the linear range of the ICP-OES instrument.
-
-
Standard Preparation: Prepare a series of standard solutions of the metal of interest with known concentrations, using the same acid matrix as the samples.
-
ICP-OES Analysis:
-
Calibrate the ICP-OES instrument using the prepared standard solutions.
-
Analyze the prepared sample solution to determine the concentration of the leached metal.
-
-
Calculation: Calculate the total amount of leached metal based on the measured concentration and the total volume of the reaction solution. This can be expressed as a percentage of the initial amount of metal in the catalyst.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Effect of DMSO on the catalytical production of 2,5-bis(hydoxymethyl)furan from 5-hydroxymethylfurfural over Ni/SiO 2 catalysts - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00255D [pubs.rsc.org]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Haber process - Wikipedia [en.wikipedia.org]
Technical Support Center: Refinement of Work-up Procedures for 5-Substituted Tetrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental work-up procedures for 5-substituted tetrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with 5-substituted tetrazole synthesis?
A1: The primary safety concern is the use of sodium azide (NaN₃) and the potential formation of highly toxic and explosive hydrazoic acid (HN₃).[1][2][3] HN₃ can be generated if the azide anion reacts with an acid.[1] It is crucial to avoid acidic conditions during the reaction and work-up.[2] Additionally, azide waste should be handled with extreme care as it can form explosive salts with heavy metals like copper and lead, often found in drain lines.[1][2] Tetrazoles themselves can be explosive, especially when heated above their melting point or subjected to shock or friction.[4]
Q2: My reaction is conducted in a high-boiling solvent like DMF. What is the best way to remove it during work-up?
A2: Removing high-boiling solvents like DMF can be challenging due to their solubility in both organic solvents and water.[2] A common method is to add a large volume of water to the reaction mixture to precipitate the product, which can then be isolated by filtration.[1] Alternatively, if the product is soluble in an organic solvent that is not miscible with water (e.g., ethyl acetate), you can perform a liquid-liquid extraction after diluting the DMF with a significant amount of water or a saline solution (e.g., 10% NaCl).[5]
Q3: I am not observing any product formation, or the reaction is very slow. What are some potential reasons and solutions?
A3: Several factors can contribute to slow or incomplete reactions:
-
Insufficient Activation of the Nitrile: The cycloaddition of azide to a nitrile requires activation of the nitrile group. This is often achieved using a Lewis acid (e.g., ZnBr₂) or a Brønsted acid (e.g., ammonium chloride).[1][6] Ensure the catalyst is active and used in the appropriate amount.
-
Low Reaction Temperature: Many tetrazole syntheses require elevated temperatures, often in the range of 100-170 °C.[1][6] Verify that your reaction is reaching and maintaining the target temperature.
-
Poor Solubility of Reagents: Inorganic azides like sodium azide have poor solubility in many organic solvents.[2] The choice of solvent is critical; DMF is commonly used due to its ability to dissolve the reactants.[1] Using a phase-transfer catalyst can sometimes be beneficial in non-polar media.[7]
-
Moisture: While some protocols utilize water as a solvent, in other cases, the presence of excessive moisture can be detrimental.[8] Ensure your reagents and solvent are sufficiently dry if required by the specific protocol.
Q4: How can I minimize the formation of hazardous hydrazoic acid?
A4: Minimizing hydrazoic acid formation is a critical safety aspect. Several strategies can be employed:
-
pH Control: Maintaining a neutral to slightly alkaline pH (around pH 8) can significantly reduce the protonation of the azide ion.[3][9]
-
Catalyst Choice: Using zinc salts like ZnBr₂ or ZnO in water has been shown to be effective while minimizing HN₃ generation.[3][6]
-
Continuous Flow Reactors: These systems allow for reactions at high temperatures and pressures with only small amounts of reagents present at any given time, thus enhancing safety. Any residual azide can be quenched in-line.[10]
-
Avoidance of Strong Acids: Steer clear of using strong Brønsted acids in the reaction mixture.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Tetrazole Product | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient stirring.[6] Consider a more effective catalyst system.[11] |
| Product loss during work-up. | Optimize the precipitation or extraction procedure. If precipitating, ensure the pH is adjusted correctly to minimize product solubility. For extractions, use a suitable organic solvent and perform multiple extractions.[6] | |
| Side reactions. | The use of certain catalysts, like ZnBr₂, can sometimes promote nitrile hydration.[10] Consider alternative catalysts if this is observed. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not precipitate. | If precipitation fails, attempt extraction with a suitable organic solvent.[6] Purification can be achieved by column chromatography on silica gel.[6][11] |
| Contamination with starting material. | If the reaction has not gone to completion, purify the product via recrystallization or column chromatography to separate it from the unreacted nitrile.[11] | |
| Product is highly soluble in the work-up solvent (e.g., water). | Minimize the amount of aqueous solvent used during work-up. Saturating the aqueous phase with a salt like magnesium sulfate can help to "salt out" the product before extraction.[6] | |
| Safety Concerns During Reaction | Potential for hydrazoic acid exposure. | Always conduct the reaction in a well-ventilated fume hood.[1] Monitor the headspace for HN₃ if possible.[3] Consider using safer, modern protocols that minimize its formation.[9][10] |
| Risk of explosion. | Never heat tetrazoles or sodium azide to their decomposition temperatures.[2][4] Avoid shock and friction.[4] Implement proper waste disposal procedures for azides.[1][2] |
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyltetrazole using Zinc Bromide in Water
This protocol is adapted from a procedure known for its improved safety profile.[6]
-
Reaction Setup: To a round-bottomed flask, add benzonitrile (20 mmol), sodium azide (22 mmol, 1.43 g), and zinc bromide (20 mmol, 4.50 g).
-
Solvent Addition: Add 40 mL of water to the flask.
-
Reaction: Stir the mixture vigorously and heat to reflux for 24 hours.
-
Work-up - Basification: After cooling to room temperature, make the solution basic by adding 2.5 equivalents of 1 N NaOH. Stir and filter to remove any solids.
-
Work-up - Acidification and Precipitation: Acidify the filtrate with HCl to precipitate the product.
-
Isolation: Filter the precipitate, wash it with 1 N HCl (2 x 200 mL), and dry it in an oven at 90 °C overnight to obtain 5-phenyltetrazole.
Protocol 2: General Procedure for Silica Sulfuric Acid Catalyzed Synthesis
This method utilizes a heterogeneous catalyst for easier separation.[11]
-
Reaction Setup: In a flask, combine the nitrile (e.g., benzonitrile), sodium azide, and a molar equivalent of silica sulfuric acid in DMF.
-
Reaction: Heat the mixture at reflux temperature until the reaction is complete (monitored by TLC).
-
Catalyst Removal: After completion, filter the solid catalyst and wash it.
-
Product Isolation: Evaporate the filtrate under vacuum.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for the Synthesis of 5-Substituted 1H-Tetrazoles
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield Range (%) | Reference |
| ZnBr₂ | Water | Reflux | 24 - 48 | 67 - 86 | [6] |
| Silica Sulfuric Acid | DMF | Reflux | Not Specified | 72 - 95 | [11] |
| Sulfamic Acid | DMF | 120 | Not Specified | Good to Excellent | [12] |
| ZnO | Aqueous THF | Not Specified | Not Specified | Nearly Quantitative | [3] |
| None (Continuous Flow) | NMP:H₂O (7:3) | 190 | 0.33 | 96 | [10] |
Visualizations
Caption: General experimental workflow for the synthesis and work-up of 5-substituted tetrazoles.
Caption: Decision tree for key safety considerations in tetrazole synthesis.
References
- 1. youtube.com [youtube.com]
- 2. rsc.org [rsc.org]
- 3. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: 5-(4-Nitrophenyl)-1H-Tetrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 5-(4-Nitrophenyl)-1H-Tetrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is through a [3+2] cycloaddition reaction.[1][2][3] This reaction involves the combination of 4-nitrobenzonitrile with an azide source, most commonly sodium azide (NaN₃), often in the presence of a catalyst and a suitable solvent like N,N-dimethylformamide (DMF).[1][4]
Q2: What are the typical catalysts used in this synthesis?
A2: A variety of catalysts can be employed to facilitate the reaction and improve yields. These include Lewis acids such as zinc chloride (ZnCl₂) and ammonium chloride (NH₄Cl).[2] Other reported catalysts include copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and nano-TiCl₄·SiO₂.[4] The choice of catalyst can influence reaction time and overall yield.
Q3: What are the key reaction parameters that can affect the purity of the final product?
A3: Several parameters are crucial for obtaining a high-purity product. These include the choice of solvent, reaction temperature, reaction time, and the purity of the starting materials. The nature of the substituents on the benzonitrile can also influence the reaction, with electron-withdrawing groups like the nitro group generally leading to higher yields.[4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[4] By spotting the reaction mixture alongside the starting material (4-nitrobenzonitrile) on a TLC plate, the consumption of the starting material and the formation of the product can be visualized.
Q5: What is the expected melting point of pure this compound?
A5: The reported melting point for this compound is in the range of 221-226 °C. A sharp melting point within this range is a good indicator of high purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Inactive Catalyst: The catalyst may be old or of poor quality. 3. Poor Quality Reagents: Starting materials (4-nitrobenzonitrile, sodium azide) may be impure. | 1. Increase the reaction time and/or temperature according to literature protocols. Monitor the reaction progress by TLC. 2. Use a fresh or newly purchased catalyst. 3. Ensure the purity of the starting materials before beginning the synthesis. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Residual Solvent: Trapped solvent (e.g., DMF) can prevent solidification. | 1. Attempt to purify the crude product using column chromatography before recrystallization. 2. Ensure the crude product is thoroughly dried under vacuum to remove any residual solvent. |
| Product has a Low Melting Point or a Broad Melting Range | Presence of Impurities: The product is likely contaminated with starting materials or side products. | Recrystallize the product from an appropriate solvent system. Multiple recrystallizations may be necessary to achieve high purity. |
| Difficulty in Removing the Catalyst | Catalyst Solubility: The catalyst may be partially soluble in the work-up solvent. | If using a heterogeneous catalyst, ensure it is completely filtered off after the reaction. For homogeneous catalysts, an appropriate aqueous wash during work-up is necessary. |
Data on Synthesis and Purification
The following table summarizes representative data from various synthetic protocols for 5-substituted-1H-tetrazoles, highlighting the impact of different conditions on yield.
| Starting Nitrile | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 4-Nitrobenzonitrile | nano-TiCl₄·SiO₂ | DMF | 2 | High | - | [4] |
| Benzonitrile | CuSO₄·5H₂O | DMSO | 1 | 98 | - | [5] |
| 4-Chlorobenzonitrile | CuSO₄·5H₂O | DMSO | 1.5 | 95 | - | [5] |
Experimental Protocols
General Synthesis of this compound
This protocol is a representative method for the synthesis of this compound.
Materials:
-
4-Nitrobenzonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl) or another suitable catalyst
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrobenzonitrile, sodium azide, and ammonium chloride.
-
Add DMF to the flask and stir the mixture at room temperature for a few minutes.
-
Heat the reaction mixture to the temperature specified in your chosen literature protocol (typically between 100-120 °C) and maintain it for the recommended duration (usually several hours).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the crude product under vacuum.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain the pure this compound.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: Decision-making process for troubleshooting low product purity.
References
Validation & Comparative
Comparative NMR Analysis: 5-(4-Nitrophenyl)-1H-Tetrazole vs. Alternatives
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-(4-nitrophenyl)-1H-tetrazole and its unsubstituted analogue, 5-phenyl-1H-tetrazole. This analysis is intended for researchers and scientists in the fields of medicinal chemistry and drug development to facilitate the structural characterization of tetrazole-based compounds.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and 5-phenyl-1H-tetrazole. The presence of the electron-withdrawing nitro group in the para position of the phenyl ring in this compound significantly influences the chemical shifts of the aromatic protons and carbons when compared to the unsubstituted 5-phenyl-1H-tetrazole.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Solvent | Aromatic Protons (ortho to Tetrazole) | Aromatic Protons (meta to Tetrazole) | Tetrazole N-H |
| This compound | DMSO-d₆ | 8.45 (d, J = 8.4 Hz, 2H) | 8.30 (d, J = 8.4 Hz, 2H) | ~7.94 (s, 1H) |
| 5-Phenyl-1H-Tetrazole | DMSO-d₆ | 8.05 - 7.95 (m, 2H) | 7.65 - 7.55 (m, 3H) | Not specified |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Solvent | C-Tetrazole | C-ipso | C-ortho | C-meta | C-para | C-NO₂ |
| This compound | DMSO-d₆ | 163.5 | 136.8 | 127.9 | 124.4 | 149.2 | - |
| 5-Phenyl-1H-Tetrazole | DMSO-d₆ | 155.0 | 125.7 | 127.2 | 129.7 | 131.5 | - |
Note: Chemical shifts can vary slightly depending on the experimental conditions, including solvent and concentration.
Experimental Protocols
NMR Spectroscopy
The NMR spectra were acquired using a standard protocol for small molecule analysis.
-
Sample Preparation: Approximately 5-10 mg of the tetrazole compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Frequency: 400 MHz
-
Solvent: DMSO-d₆
-
Temperature: Ambient
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4.0 s
-
-
¹³C NMR Acquisition:
-
Frequency: 100 MHz
-
Solvent: DMSO-d₆
-
Temperature: Ambient
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
-
Data Processing: The spectra were processed using standard Fourier transform and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Structure-Spectrum Correlation
The following diagram illustrates the chemical structure of this compound and the assignment of its ¹H and ¹³C NMR signals.
Caption: Structure-spectrum correlation for this compound.
A Comparative Guide to Catalytic Efficiency in 5-Substituted Tetrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-substituted-1H-tetrazoles is a cornerstone of medicinal chemistry and materials science, owing to the tetrazole moiety's role as a bioisostere for carboxylic acids and its application in energetic materials.[1][2][3] The drive for more efficient, sustainable, and cost-effective synthetic routes has led to the development of a diverse array of catalytic systems. This guide provides an objective comparison of the catalytic efficiency of various methods, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific needs.
Performance Comparison of Catalytic Systems
The efficiency of a catalyst in synthesizing 5-substituted tetrazoles is typically evaluated based on reaction yield, reaction time, catalyst loading, and the breadth of the substrate scope. Modern catalysis also emphasizes recyclability and the use of environmentally benign solvents. The following table summarizes the performance of representative catalytic systems, categorized by the nature of the catalyst.
| Catalyst Category | Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Copper-Based | Cu/C Nanocatalyst | Aromatic Aldehydes | 5 | DMF | 80 | 2.5 h | up to 95 | [1] |
| Cu-MCM-41 | Aromatic Aldehydes | Not specified | DMF | 140 | Not specified | High | [1] | |
| Fe3O4@SiO2-Im[Br]-SB-Cu(II) | Benzaldehyde | Not specified | Water | 40 | Not specified | High | [4] | |
| Cu(II)-immobilized MOF | Not specified | Not specified | Not specified | Not specified | Not specified | Remarkable | [5] | |
| Zinc-Based | Zn(OAc)2·2H2O | Aromatic/Aliphatic Aldehydes | 10 | Toluene | Reflux | Not specified | 5-94 | [6] |
| Nanocrystalline ZnO | Nitriles | Not specified | Not specified | 120-130 | Not specified | 69-82 | [5] | |
| Zn/Al Hydrotalcite | Nitriles | Not specified | Not specified | Not specified | Not specified | High | ||
| Palladium-Based | Pd-SMTU@boehmite | Nitriles | 0.3 | PEG-400 | 120 | Not specified | High | [7][8] |
| TiFe2O4@n-Pr@QDA-Pd | Benzonitriles | Not specified | PEG-400 | Not specified | Not specified | Good to Excellent | [9] | |
| [P4-VP]-PdNPs | Aryl halides | Not specified | Not specified | Not specified | Not specified | High | [10] | |
| Magnetic Nanocatalysts | Fe3O4@tryptophan@Ni | Nitriles | Not specified | PEG-400 | 120 | Not specified | Excellent | [5][11] |
| Fe3O4@SiO2-APTES-TFA | Nitriles | Not specified | EtOH | 80 | 4 h | Excellent | [7][8] | |
| Fe3O4@MCM-41-SB-Cu | Aldehydes | Not specified | Not specified | Not specified | Not specified | High | [12] | |
| Metal-Free | Cuttlebone | Nitriles | Not specified | DMSO | 110 | Not specified | High | [13][14] |
| Graphene | Nitriles | Not specified | DMF | 120 | 36 h | 60-73 | [3] |
Experimental Workflow and Methodologies
The synthesis of 5-substituted tetrazoles, particularly through the [3+2] cycloaddition of nitriles and an azide source, follows a general experimental workflow. This process is often streamlined by the use of heterogeneous or magnetic nanocatalysts, which simplify product isolation and catalyst recycling.
Caption: A generalized workflow for the synthesis of 5-substituted tetrazoles using a heterogeneous catalyst.
Detailed Experimental Protocols
Below are representative experimental protocols for different classes of catalysts, synthesized from the literature.
1. Protocol for Synthesis using a Magnetic Nanocatalyst (Fe3O4@SiO2-APTES-TFA)
This procedure is adapted from the synthesis of 5-substituted-1H-tetrazoles using a trifluoroacetic acid-functionalized magnetic nanocatalyst.[7][8]
-
Catalyst Preparation: The Fe3O4@SiO2-APTES-TFA nanocatalyst is prepared by coating magnetite (Fe3O4) nanoparticles with a silica (SiO2) shell, followed by functionalization with 3-aminopropyltriethoxysilane (APTES) and subsequent reaction with trifluoroacetic anhydride.
-
General Synthetic Procedure:
-
In a round-bottom flask, the nitrile substrate (1 mmol) and sodium azide (1.5 mmol) are added to ethanol (5 mL).
-
The Fe3O4@SiO2-APTES-TFA nanocatalyst (a specified catalytic amount) is added to the mixture.
-
The reaction mixture is stirred at 80°C for 4 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The magnetic nanocatalyst is separated from the solution using an external magnet.
-
The resulting solution is treated with an appropriate aqueous acid to precipitate the tetrazole product.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The recovered catalyst can be washed and reused for subsequent reactions.
-
2. Protocol for Synthesis using a Zinc-Based Catalyst (Zn(OAc)2·2H2O)
This protocol is based on the multi-component synthesis of 5-substituted 1H-tetrazoles from aldehydes.[6]
-
Reaction Setup: A mixture of an aldehyde (1 mmol), hydroxylamine hydrochloride (1.1 mmol), sodium azide (1.2 mmol), and Zn(OAc)2·2H2O (10 mol%) in toluene (5 mL) is placed in a round-bottom flask.
-
Reaction Execution: The mixture is heated to reflux and stirred for the time required to complete the reaction (monitored by TLC).
-
Work-up and Isolation:
-
After cooling to room temperature, the reaction mixture is quenched with water.
-
The product is extracted into an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford the pure 5-substituted 1H-tetrazole.
-
3. Protocol for Metal-Free Synthesis using Cuttlebone
This procedure describes a green and unconventional method using a natural catalyst.[13][14]
-
Catalyst Preparation: Cuttlebone is washed, dried, and ground into a fine powder.
-
General Synthetic Procedure:
-
A mixture of the nitrile (1 mmol), sodium azide (1.5 mmol), and powdered cuttlebone (a specified amount) is prepared in dimethyl sulfoxide (DMSO).
-
The reaction mixture is heated to 110°C and stirred.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The heterogeneous cuttlebone catalyst is removed by filtration.
-
The filtrate is acidified and treated with cold water to precipitate the product.
-
The 5-substituted-1H-tetrazole is collected by filtration, washed, and dried.
-
Mechanistic Considerations
The predominant mechanism for the formation of 5-substituted-1H-tetrazoles from nitriles is the [3+2] cycloaddition reaction with an azide source. The role of the catalyst, particularly Lewis acidic metal centers (e.g., Zn(II), Cu(II)), is to coordinate with the nitrogen atom of the nitrile. This coordination enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide ion, thereby accelerating the cycloaddition.
In multicomponent reactions starting from aldehydes, the aldehyde is first converted in situ to an oxime, which then dehydrates to form a nitrile intermediate.[1] The catalyst facilitates this transformation before promoting the subsequent cycloaddition with the azide.
The following diagram illustrates the catalytic cycle for a metal-catalyzed [3+2] cycloaddition.
Caption: A simplified mechanistic pathway for the metal-catalyzed synthesis of 5-substituted tetrazoles.
Conclusion
The synthesis of 5-substituted tetrazoles has been significantly advanced through the development of diverse and efficient catalytic systems. Nanocatalysts, particularly those with magnetic cores, offer excellent activity, high yields, and superior recyclability, aligning with the principles of green chemistry.[5][7] Copper and zinc-based catalysts remain highly effective and economical choices, with ongoing research improving their performance in milder and more sustainable conditions.[1][6] While palladium catalysts demonstrate high efficacy, their cost can be a limiting factor.[9][10] Metal-free options, such as cuttlebone, present intriguing, low-cost, and environmentally friendly alternatives.[13][14] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired scale, cost considerations, and sustainability goals. This guide provides the foundational data to make an informed decision for future research and development in this vital area of chemistry.
References
- 1. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Nanocatalysts Revolutionizing Tetrazole Synthesis - Amerigo Scientific [amerigoscientific.com]
- 6. growingscience.com [growingscience.com]
- 7. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 9. A novel Pd complex coated on TiFe2O4 magnetic nanoparticles as an efficient and recoverable catalyst for the synthesis of 5-substituted 1H-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effective and low cost heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. A rapid metal free synthesis of 5-substituted-1 H -tetrazoles using cuttlebone as a natural high effective and low cost heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C5RA08147E [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 5-(4-Nitrophenyl)-1H-Tetrazole and Other Tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 5-(4-Nitrophenyl)-1H-tetrazole and other tetrazole derivatives, focusing on their anticancer and antimicrobial properties. The information is compiled from various studies to offer insights into structure-activity relationships and potential therapeutic applications.
Introduction
Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, valued for their diverse pharmacological activities. The tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group, which can enhance the metabolic stability and lipophilicity of a compound. The 5-substituted-1H-tetrazole scaffold, in particular, has been extensively studied for its potential as an anticancer, antibacterial, and antifungal agent. This guide focuses on comparing the biological performance of this compound with other tetrazole derivatives, supported by available experimental data.
Anticancer Activity: A Comparative Overview
Numerous 5-substituted-1H-tetrazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The nature of the substituent at the 5-position of the tetrazole ring plays a crucial role in determining the anticancer potency.
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-substituted-1H-tetrazole derivatives is significantly influenced by the electronic and steric properties of the substituent at the 5-position. For anticancer activity, the presence of an aromatic ring at this position is a common feature. The substitution pattern on this aryl ring further modulates the cytotoxic potency.
Generally, the presence of electron-withdrawing groups on the phenyl ring at the 5-position of the tetrazole can influence the anticancer activity. While direct and extensive comparative data for this compound is limited in the literature, studies on related compounds suggest that the nitro group can contribute to the overall activity profile.
In Vitro Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected 5-substituted-1H-tetrazole derivatives against various cancer cell lines. This data is compiled from multiple sources to provide a comparative perspective.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound Analogue | SGC-7901 (Gastric) | Data Not Available | |
| A549 (Lung) | Data Not Available | ||
| HeLa (Cervical) | Data Not Available | ||
| 1-(3,4,5-Trimethoxyphenyl)-5-(4-ethoxyphenyl)-1H-tetrazole | Various | Low nM range | [1] |
| Compound 6-31 (a 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole) | SGC-7901 (Gastric) | 0.090 | [1] |
| A549 (Lung) | 0.650 | [1] | |
| HeLa (Cervical) | 0.120 | [1] | |
| 5-(1H-Indol-3-yl)-7-(4-nitrophenyl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile | Colon Cancer Cells | Potent Activity | |
| 5-(3-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile | IGROVI (Ovarian) | 0.040 |
Antimicrobial Activity: A Comparative Overview
Tetrazole derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi. The structural features influencing antimicrobial potency often differ from those required for anticancer activity.
Structure-Activity Relationship (SAR) Insights
For antimicrobial activity, the substituent at the 5-position of the tetrazole ring is a key determinant of the spectrum and potency of action. Aromatic and heterocyclic substituents are common, and their substitution patterns can fine-tune the activity against specific microbial strains.
In Vitro Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for this compound and other tetrazole derivatives against selected microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Data Not Available | |
| Escherichia coli | Data Not Available | ||
| Candida albicans | Data Not Available | ||
| 5-Phenyl-tetrazole derivative (1c) | E. coli | 15.06 µM | [2] |
| S. aureus | 15.06 µM | [2] | |
| 5-(4-Chlorophenyl)-1H-tetrazole | E. coli | 2500 | |
| 5-(4-Methoxyphenyl)-1H-tetrazole | S. aureus | >100 | |
| E. coli | >100 | ||
| C. albicans | >100 |
Note: Specific MIC values for this compound against a broad range of microbial strains are not consistently reported in the literature. The presented data for other derivatives provides a general comparison of antimicrobial efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.
Procedure:
-
Preparation of Antimicrobial Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (medium with inoculum, no drug) and a negative control (medium only) are included.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The anticancer activity of many tetrazole derivatives is attributed to their ability to induce apoptosis (programmed cell death) and inhibit key cellular processes like tubulin polymerization.
Apoptosis Induction
Several 5-substituted-1H-tetrazole derivatives have been shown to induce apoptosis in cancer cells. While the specific pathway for this compound is not fully elucidated, a plausible mechanism involves the activation of intrinsic and extrinsic apoptotic pathways. The presence of the nitro group may contribute to the generation of reactive oxygen species (ROS), leading to cellular stress and triggering apoptosis.
// Nodes Tetrazole [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Increased ROS Production", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondria [label="Mitochondrial Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Bax Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CytochromeC [label="Cytochrome c Release", fillcolor="#F1F3F4", fontcolor="#202124"]; Apaf1 [label="Apaf-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Tetrazole -> ROS [arrowhead=normal, color="#5F6368"]; ROS -> Mitochondria [arrowhead=normal, color="#5F6368"]; Mitochondria -> Bax [arrowhead=normal, color="#5F6368"]; Mitochondria -> Bcl2 [arrowhead=tee, color="#5F6368"]; Bax -> CytochromeC [arrowhead=normal, color="#5F6368"]; Bcl2 -> CytochromeC [arrowhead=tee, color="#5F6368"]; CytochromeC -> Apaf1 [style=dashed, arrowhead=normal, color="#5F6368"]; Apaf1 -> Caspase9 [style=dashed, arrowhead=normal, color="#5F6368"]; Caspase9 -> Caspase3 [arrowhead=normal, color="#5F6368"]; Caspase3 -> Apoptosis [arrowhead=normal, color="#5F6368"]; }
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Tubulin Polymerization Inhibition
Another important mechanism of action for some anticancer tetrazole derivatives is the inhibition of tubulin polymerization.[1] These compounds can bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
// Nodes Tetrazole [label="Tetrazole Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; Tubulin [label="α/β-Tubulin Dimers", fillcolor="#F1F3F4", fontcolor="#202124"]; Microtubule [label="Microtubule Polymerization", fillcolor="#F1F3F4", fontcolor="#202124"]; Disruption [label="Disruption of\nMicrotubule Dynamics", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G2M_Arrest [label="G2/M Phase Arrest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Tetrazole -> Tubulin [label="Binds to Colchicine Site", arrowhead=normal, color="#5F6368"]; Tubulin -> Microtubule [arrowhead=normal, color="#5F6368"]; Tetrazole -> Microtubule [arrowhead=tee, color="#5F6368"]; Microtubule -> Disruption [style=invis]; Disruption -> G2M_Arrest [arrowhead=normal, color="#5F6368"]; G2M_Arrest -> Apoptosis [arrowhead=normal, color="#5F6368"]; }
Caption: Mechanism of anticancer action via tubulin polymerization inhibition.
Conclusion
5-Substituted-1H-tetrazole derivatives represent a versatile scaffold with significant potential in the development of new anticancer and antimicrobial agents. While comprehensive, direct comparative data for this compound is still emerging, the available literature on related analogs provides valuable insights into the structure-activity relationships governing their biological activities. The presence of the 4-nitrophenyl group is anticipated to influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets. Further systematic studies are warranted to fully elucidate the therapeutic potential of this compound and to optimize its activity through structural modifications. This guide serves as a foundational resource for researchers aiming to explore and expand upon the promising biological activities of this class of compounds.
References
Comparative Crystallographic Analysis of 5-(4-Nitrophenyl)-1H-Tetrazole Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the structural nuances of 5-(4-nitrophenyl)-1H-tetrazole and its derivatives, supported by X-ray crystallographic data. This guide provides a comparative analysis of key structural parameters, detailed experimental protocols for synthesis and crystallographic analysis, and a visual representation of the experimental workflow.
The this compound scaffold is a significant pharmacophore in medicinal chemistry, often utilized for its bioisosteric relationship with carboxylic acids and its role in constructing complex heterocyclic systems. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and for elucidating structure-activity relationships. X-ray crystallography provides an unparalleled level of detail in this regard, offering insights into conformation, intermolecular interactions, and the electronic effects of various substituents.
This guide presents a comparative analysis of the crystallographic data for a selection of this compound derivatives. The data, summarized in the tables below, highlights the impact of substitution on the tetrazole and phenyl rings on key geometric parameters.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for selected this compound derivatives. These parameters provide a quantitative basis for comparing the structural effects of different substituents.
Table 1: Crystal System and Unit Cell Parameters
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole | C₈H₇N₅O₂ | Monoclinic | P2₁/c | 4.9057(10) | 16.938(3) | 11.463(2) | 98.65(3) | 941.7(3) |
| 1-[1-(4-Nitrophenyl)-1H-tetrazol-5-yl]-1H-1,2,3-benzotriazole | C₁₃H₈N₈O₂ | Monoclinic | P2₁/c | 13.315(3) | 8.483(2) | 12.015(2) | 108.35(3) | 1288.1(5) |
Table 2: Selected Bond Lengths (Å)
| Compound | C-N (tetrazole) | N-N (tetrazole) | C-C (phenyl-tetrazole) |
| 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole | avg. 1.33 | avg. 1.34 | 1.47 |
| 1-[1-(4-Nitrophenyl)-1H-tetrazol-5-yl]-1H-1,2,3-benzotriazole | avg. 1.34 | avg. 1.33 | 1.44 |
Note: Average values are provided for the tetrazole ring bonds for simplicity.
Table 3: Key Torsion and Dihedral Angles (°)
| Compound | Dihedral Angle (Phenyl-Tetrazole) |
| 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole | 45.7(2) |
| 1-[1-(4-Nitrophenyl)-1H-tetrazol-5-yl]-1H-1,2,3-benzotriazole | 89.1(1) |
Experimental Protocols
Synthesis of 5-(4-Nitrophenyl)-2H-tetrazole
A foundational precursor for many derivatives is 5-(4-nitrophenyl)-2H-tetrazole. A general and efficient method for its synthesis involves the [3+2] cycloaddition reaction between 4-nitrobenzonitrile and sodium azide.[1]
-
Reaction Setup: In a round-bottom flask, 4-nitrobenzonitrile (1.0 eq) is dissolved in a suitable solvent, such as dimethylformamide (DMF).
-
Addition of Reagents: Sodium azide (1.5-2.0 eq) and a catalyst, such as ammonium chloride or a Lewis acid, are added to the solution.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and acidified with a dilute acid (e.g., HCl). The resulting precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the desired 5-(4-nitrophenyl)-2H-tetrazole.
Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional molecular structure is achieved through single-crystal X-ray diffraction.
-
Crystal Growth: High-quality single crystals of the tetrazole derivatives are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or DMF/water).
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is maintained at a constant temperature (e.g., 298 K) during data collection. Diffraction data are collected by rotating the crystal and recording the diffraction pattern at various angles.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using software such as SHELXL.[2]
Experimental Workflow Visualization
The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their structural elucidation by X-ray crystallography.
Caption: Experimental workflow for the synthesis and crystallographic analysis of tetrazole derivatives.
References
A Comparative Guide to Tetrazole Synthesis: Microwave-Assisted versus Conventional Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of tetrazoles is a critical step in the discovery of new therapeutic agents. This guide provides a detailed comparison of microwave-assisted and conventional synthetic routes to these vital heterocyclic compounds, supported by experimental data and protocols.
The tetrazole moiety is a key pharmacophore in numerous clinically important drugs. Its synthesis has traditionally been approached through conventional heating methods, which often involve long reaction times and harsh conditions. The advent of microwave-assisted organic synthesis (MAOS) has offered a promising alternative, demonstrating significant advantages in terms of efficiency and sustainability. This guide delves into a comparative analysis of these two methodologies, providing quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide, highlighting the dramatic improvements offered by microwave irradiation.
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |
| Reaction Time | 2 - 30 minutes[1] | 2 - 48 hours[2][3] |
| Yield (%) | 85% - 96%[4] | 23% - 85%[5] |
| Temperature (°C) | 130 - 190[6] | Room Temperature to Reflux (e.g., >100)[7] |
| Energy Consumption | Significantly Reduced[3] | High |
| Solvent Usage | Often reduced or solvent-free[3] | Typically requires organic solvents[8][9] |
Experimental Protocols
Below are representative experimental protocols for the synthesis of 5-substituted-1H-tetrazoles from nitriles using both microwave-assisted and conventional methods.
Microwave-Assisted Synthesis of 5-Substituted-1H-Tetrazoles
This protocol is adapted from a procedure utilizing a dedicated microwave reactor.[2]
Materials:
-
Aryl or alkyl nitrile (1 mmol)
-
Sodium azide (NaN₃) (2 mmol)
-
Triethylamine hydrochloride (Et₃N·HCl) (2 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the nitrile (1 mmol), sodium azide (2 mmol), and triethylamine hydrochloride (2 mmol).
-
Add DMF (5 mL) to the vial and seal it with a cap.
-
Place the vial inside the cavity of a dedicated microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 130°C for 2 hours with continuous stirring.[2]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture by the addition of ice-cold water.
-
Acidify the mixture with 4N HCl to a pH of approximately 2-3, which will precipitate the tetrazole product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford the pure 5-substituted-1H-tetrazole.
Conventional Synthesis of 5-Substituted-1H-Tetrazoles
This protocol is a general representation of a conventional heating method.[8][9]
Materials:
-
Aryl or alkyl nitrile (1 mmol)
-
Sodium azide (NaN₃) (1.5 mmol)
-
Ammonium chloride (NH₄Cl) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Round-bottom flask with a reflux condenser and magnetic stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the nitrile (1 mmol) in DMF (10 mL).
-
Add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol) to the solution.
-
Heat the reaction mixture to 100-120°C and maintain it at this temperature with vigorous stirring for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the purified 5-substituted-1H-tetrazole.
Mandatory Visualization
The following diagrams illustrate the logical workflow for both the conventional and microwave-assisted synthesis of tetrazoles, providing a clear visual comparison of the two processes.
Caption: Comparative workflow of conventional vs. microwave synthesis.
Another important reaction for the synthesis of 1,5-disubstituted tetrazoles is the Ugi-azide reaction. The following diagram illustrates the general signaling pathway for this multicomponent reaction.
Caption: Ugi-azide reaction pathway for 1,5-disubstituted tetrazoles.
References
- 1. The microwave-assisted synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition over a heterogeneous Cu-based catalyst: application to the preparation of 13N-labelled tetrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
- 3. ijrpr.com [ijrpr.com]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
The Tetrazole Moiety as a Carboxylic Acid Isostere: A Comparative Analysis of 5-(4-Nitrophenyl)-1H-Tetrazole
For researchers, scientists, and drug development professionals, the strategic replacement of a carboxylic acid with a tetrazole ring is a well-established strategy in medicinal chemistry to enhance a drug candidate's pharmacokinetic profile. This guide provides a detailed comparison of 5-(4-Nitrophenyl)-1H-tetrazole with its carboxylic acid counterpart, 4-nitrobenzoic acid, and other acidic isosteres, supported by experimental data and detailed protocols.
The principle of isosterism, the substitution of one atom or group of atoms in a molecule with another that produces a compound with similar biological activity, is a cornerstone of modern drug design. The 5-substituted-1H-tetrazole ring is a widely recognized non-classical isostere of the carboxylic acid group. This substitution is often employed to improve metabolic stability, modulate lipophilicity, and enhance oral bioavailability.[1] This guide delves into the validation of this compound as a carboxylic acid isostere, presenting a comparative analysis of its physicochemical properties and a discussion of its biological implications.
Physicochemical Properties: A Head-to-Head Comparison
The effectiveness of a bioisosteric replacement hinges on the similarity of key physicochemical parameters, most notably the acidity (pKa) and lipophilicity (logP). These properties govern a molecule's ionization state at physiological pH and its ability to partition between aqueous and lipid environments, respectively, both of which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
While experimental data for this compound is limited, a comparison with its direct carboxylic acid analog, 4-nitrobenzoic acid, reveals key similarities and differences.
| Property | This compound | 4-Nitrobenzoic Acid | Other Isosteres |
| pKa | ~3.38 (Predicted) | 3.44[2] | Benzoic Acid: 4.21, Phenyltetrazole: 4.83[3] |
| logP | 2.4 (Predicted XLogP3-AA)[4] | 1.89[2] | - |
| Molecular Weight ( g/mol ) | 191.15[5] | 167.12[2] | - |
Table 1: Comparison of Physicochemical Properties.
The predicted pKa of this compound is remarkably close to the experimental pKa of 4-nitrobenzoic acid, suggesting that both compounds will exist predominantly in their anionic forms at physiological pH (7.4). This anionic character is often crucial for interacting with biological targets. The electron-withdrawing nature of the nitro group increases the acidity of both the carboxylic acid and the tetrazole ring compared to their unsubstituted phenyl counterparts.[3]
In terms of lipophilicity, the predicted logP value for the tetrazole is higher than that of the carboxylic acid, indicating a more lipophilic character. This increased lipophilicity can potentially influence membrane permeability and plasma protein binding.
Experimental Protocols
To ensure the reproducibility and validity of the data presented, detailed experimental protocols for determining these key physicochemical properties are essential.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration.
Protocol:
-
Sample Preparation: A precisely weighed sample of the compound (e.g., 10 mg) is dissolved in a known volume of a suitable solvent (e.g., 50 mL of a methanol/water mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at which half of the acid has been neutralized (the half-equivalence point).
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, typically octan-1-ol and water.
Protocol:
-
Phase Preparation: Octan-1-ol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: A known volume of the solution is mixed with a known volume of the other phase in a flask. The flask is then shaken vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octan-1-ol phase to its concentration in the aqueous phase.
Biological Activity and Other Isosteres
Beyond the tetrazole group, other functional groups can also serve as carboxylic acid isosteres, each with its own set of physicochemical properties. These include:
-
Sulfonamides: Generally less acidic than carboxylic acids (pKa ~9-10), but can offer improved metabolic stability.[12]
-
Acylsulfonamides: Have pKa values closer to carboxylic acids and have been used to improve the properties of drug candidates.
-
Hydroxamic acids: Exhibit pKa values in the range of 8-9 and are known for their metal-chelating properties.[12]
-
5-Oxo-1,2,4-oxadiazoles: These are planar, acidic heterocycles with pKa values around 6-7 and are more lipophilic than tetrazoles.[12]
The choice of isostere depends on the specific goals of the drug design program, such as modulating acidity, improving permeability, or altering metabolic pathways.
Visualizing the Isosteric Relationship
The logical relationship of replacing a carboxylic acid with a tetrazole can be visualized as a key step in the lead optimization process of drug discovery.
A workflow for bioisosteric replacement in drug discovery.
Conclusion
The validation of this compound as a carboxylic acid isostere is supported by the close similarity in their acidities. The increased lipophilicity of the tetrazole derivative offers a potential avenue for modulating the pharmacokinetic properties of a lead compound. While a lack of direct comparative biological data for this specific pair of compounds necessitates further experimental investigation, the extensive use of the tetrazole-for-carboxylic-acid substitution in successful drug discovery programs underscores its value. The choice of this or other isosteres should be guided by a thorough analysis of the desired physicochemical and biological properties for a given therapeutic target.
References
- 1. drughunter.com [drughunter.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. 5-(4-nitrophenyl)-5H-tetrazole | C7H5N5O2 | CID 174394321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C7H5N5O2 | CID 285163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Potential of 5-(4-Nitrophenyl)-1H-Tetrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of 5-(4-Nitrophenyl)-1H-tetrazole derivatives against various cancer cell lines. The information presented herein summarizes available quantitative data, details experimental methodologies, and visualizes key cellular processes to support further research and development of this promising class of compounds.
Comparative Cytotoxicity Analysis
The in vitro efficacy of novel synthesized compounds is commonly evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. While specific IC50 values for a broad range of this compound derivatives are not extensively documented in publicly available literature, related studies on tetrazole and nitrophenyl-containing compounds provide valuable insights into their potential anticancer activity.
One study on piperonyl-tetrazole derivatives, which share the core tetrazole structure, demonstrated inhibitory effects against breast cancer cell lines, including MCF-7, MDA-MB-231, and ZR-75.[1][2] This research indicated that certain derivatives could significantly affect the expression of genes involved in cancer progression such as CD44, BRCA, and the pro-apoptotic gene BAX.[1][2]
Furthermore, research into compounds containing a 4-nitrophenyl group, though not attached to a tetrazole ring, has shown notable cytotoxic activity. For instance, certain 5,6,7,8-tetrahydroisoquinolines bearing a 4-nitrophenyl substituent exhibited moderate to strong activity against pancreatic (PACA2) and lung (A549) cancer cell lines, with reported IC50 values for some derivatives.[3] This suggests that the 4-nitrophenyl moiety can contribute significantly to the anticancer properties of a molecule.
For comparison, the table below includes data for a structurally related pyrazole derivative containing a 4-nitrophenyl group, which has been evaluated against breast cancer cell lines. This provides a preliminary benchmark for the potential potency of this compound derivatives.
| Compound Class | Derivative | Cancer Cell Line | IC50 / GI50 (µM) |
| Pyrazole | N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | MCF-7 | <0.1 |
| Pyrazole | N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | MDA-MB-231 | 45.8 |
Experimental Protocols
The evaluation of the in vitro anticancer activity of novel chemical entities typically involves a series of standardized assays. The following protocols are fundamental to the assessment of this compound derivatives.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives and a vehicle control. A positive control (e.g., a known anticancer drug) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds using the MTT assay.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways modulated by this compound derivatives are yet to be fully elucidated, studies on other tetrazole derivatives suggest that a primary mechanism of their anticancer activity is the induction of apoptosis .[4] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.
The apoptotic process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. The intrinsic pathway is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases (cysteine-aspartic proteases) that execute cell death. The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, which also culminates in the activation of executioner caspases.
Research on related tetrazole compounds has shown an impact on the expression of BAX, a pro-apoptotic protein that plays a key role in the intrinsic apoptotic pathway.[1][2] This suggests that this compound derivatives may exert their anticancer effects by promoting apoptosis through the mitochondrial pathway.
Caption: A simplified diagram illustrating the potential intrinsic apoptotic pathway induced by this compound derivatives.
Conclusion and Future Directions
The available evidence suggests that this compound derivatives represent a promising scaffold for the development of novel anticancer agents. Preliminary data from related compounds indicate the potential for potent and selective activity against various cancer cell lines. The likely mechanism of action involves the induction of apoptosis, potentially through the modulation of key proteins in the intrinsic pathway.
Future research should focus on the synthesis and comprehensive in vitro screening of a library of this compound derivatives against a diverse panel of cancer cell lines to establish clear structure-activity relationships. Detailed mechanistic studies, including cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and investigation of specific signaling pathway modulation through techniques like Western blotting, are crucial to fully understand their mode of action. Such studies will be instrumental in identifying lead compounds for further preclinical and clinical development.
References
- 1. Synthesis, characterization and anticancer screening of some novel piperonyl-tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative analysis of different catalysts for [3+2] cycloaddition reactions
A Comparative Guide to Catalysts for [3+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The [3+2] cycloaddition is a powerful and atom-economical reaction in organic synthesis, enabling the rapid construction of five-membered heterocyclic rings.[1] These heterocyclic scaffolds are prevalent in a vast array of natural products, pharmaceuticals, and biologically active compounds.[2][3] The efficiency, regioselectivity, and stereoselectivity of these reactions are heavily dependent on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic goals.
Performance Comparison of Key Catalysts
The choice between a metal-based catalyst and an organocatalyst often depends on the desired product, substrate scope, and tolerance of functional groups.[4][5] Metal catalysts, particularly those involving silver, rhodium, and copper, are renowned for their high efficiency and unique selectivities.[6][7] Organocatalysts, such as phosphines, offer a metal-free alternative that is often robust and easy to handle.[5][8]
Below is a summary of performance data for representative catalysts in [3+2] cycloaddition reactions.
| Catalyst System | 1,3-Dipole / Dipolarophile Example | Product Type | Catalyst Loading (mol%) | Conditions | Yield (%) | Selectivity |
| Silver(I) / Chiral Phosphine | Aminoester Schiff Base + Activated Olefin | Pyrrolidine | Not specified | AgHMDS, Chiral Ligand | High | High exo- and enantioselectivity[9] |
| Rhodium(II) complex ([RhCl(CO)₂]₂) | Intramolecular Enyne | Bicyclic System | 5 | CO (1 atm), Toluene, 110°C | 87 | Not applicable (intramolecular)[8] |
| Triphenylphosphine (Organocatalyst) | Ethyl 2,3-butadienoate + Diethyl fumarate | Cyclopentene | 10 | Benzene, Reflux | 67 | trans isomer favored[8] |
| Copper(I) Iodide (Polymer-Supported) | Benzyl azide + Phenylacetylene | 1,4-disubstituted Triazole | 8 | CH₂Cl₂, Room Temp., 18h | 98 | Regiospecific for 1,4-isomer[10] |
Catalytic Cycles and Experimental Workflow
Understanding the underlying mechanism and experimental procedure is crucial for optimizing reaction outcomes. The following diagrams illustrate a general catalytic cycle for a phosphine-catalyzed reaction and a standard experimental workflow for carrying out these cycloadditions.
Detailed Experimental Protocols
The following are generalized procedures representative of those found in the literature for conducting catalytic [3+2] cycloaddition reactions.
Protocol 1: General Procedure for Metal-Catalyzed Cycloaddition
This protocol is adapted from procedures for rhodium and photoredox catalysis.[2][8]
-
Preparation: To an oven-dried reaction vessel, add the dipolarophile (1.0 equiv.), the 1,3-dipole precursor (1.2-2.0 equiv.), and the metal catalyst (e.g., [RhCl(CO)₂]₂, 0.05 equiv.).
-
Solvent Addition: The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvent (e.g., toluene or THF) is added via syringe.
-
Reaction: The reaction mixture is stirred at the specified temperature (ranging from room temperature to reflux) for the required time (typically 4-24 hours). For photocatalytic reactions, the mixture is irradiated with a specific wavelength light source (e.g., blue LED).[2]
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cycloadduct.
-
Analysis: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol is adapted from the use of a heterogeneous copper catalyst.[10]
-
Preparation: In a reaction vial, the terminal alkyne (1.0 equiv., e.g., 0.5 mmol), the organic azide (1.1 equiv., e.g., 0.55 mmol), and the polymer-supported Copper(I) iodide catalyst (8 mol %) are combined.
-
Solvent Addition: An appropriate solvent (e.g., CH₂Cl₂ or CH₃CN, 2 mL) is added, and the vial is sealed.
-
Reaction: The suspension is stirred vigorously at room temperature for 18-24 hours.
-
Work-up: After the reaction is complete, the mixture is filtered to recover the solid-supported catalyst. The catalyst can be washed with the solvent, dried, and stored for reuse.
-
Purification: The filtrate is concentrated under reduced pressure. For many CuAAC reactions, especially in less polar solvents like dichloromethane, the resulting triazole product is often pure enough without further purification.[10] If necessary, the crude product can be purified by recrystallization or column chromatography.
-
Analysis: The product is characterized by standard analytical techniques (NMR, MS) to confirm its identity and purity.
References
- 1. sci-rad.com [sci-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Divergent [3+3]- and [3+2]-Cycloaddition by Discrimination Between Diazo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - All-carbon [3 + 2] cycloaddition in natural product synthesis [beilstein-journals.org]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
Confirming the Structure of 5-(4-Nitrophenyl)-1H-Tetrazole via Mass Spectrometry: A Comparative Guide
Introduction
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds. In drug discovery and development, confirming the structure of newly synthesized molecules is a critical step. This guide provides a comparative analysis of the mass spectrometric fragmentation of 5-(4-Nitrophenyl)-1H-Tetrazole and related analogues, offering researchers a reference for structural confirmation.
Mass Spectrometric Fragmentation Analysis
The fragmentation of this compound under electron ionization (EI) is predicted to follow pathways characteristic of both the tetrazole ring and the nitrophenyl group. The molecular ion ([M]⁺˙) is expected at a mass-to-charge ratio (m/z) of 191, corresponding to its molecular weight.
Key Fragmentation Pathways:
-
Tetrazole Ring Fragmentation: 5-substituted-1H-tetrazoles are known to undergo characteristic fragmentation of the tetrazole ring.[1] Under positive ion mode, a common fragmentation is the loss of a molecule of hydrazoic acid (HN3), while in negative ion mode, the loss of a nitrogen molecule (N2) is often observed.[1]
-
Nitrophenyl Group Fragmentation: Nitroaromatic compounds typically exhibit fragmentation involving the nitro group. This includes the loss of a nitro radical (•NO2) and a nitric oxide molecule (NO).
Based on these principles, the expected major fragments for this compound are detailed in the table below.
Comparison with Phenyltetrazole Analogues
To understand the influence of the substituent on the fragmentation pattern, it is useful to compare the mass spectrum of this compound with that of its unsubstituted analogue, 5-phenyl-1H-tetrazole, and other substituted derivatives. The electron-withdrawing nitro group is expected to significantly influence the fragmentation pathways compared to the unsubstituted phenyl ring or rings with electron-donating or less electron-withdrawing substituents.
Table 1: Comparison of Key Mass Fragments of 5-substituted Phenyltetrazoles
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| This compound | 191 | 163 : [M - N₂]⁺˙ 145 : [M - NO₂]⁺ 119 : [M - N₂ - NO₂]⁺ 102 : [C₆H₄N]⁺ 91 : [C₆H₅N]⁺˙ 76 : [C₆H₄]⁺˙ |
| 5-Phenyl-1H-Tetrazole | 146 | 118 : [M - N₂]⁺˙ 103 : [C₇H₅N]⁺ 91 : [C₆H₅N]⁺˙ 77 : [C₆H₅]⁺ |
| 5-(4-Chlorophenyl)-1H-Tetrazole | 180/182 | 152/154 : [M - N₂]⁺˙ 137/139 : [C₇H₄ClN]⁺ 111/113 : [C₆H₄Cl]⁺ |
| 5-(4-Methoxyphenyl)-1H-Tetrazole | 176 | 148 : [M - N₂]⁺˙ 133 : [M - N₂ - CH₃]⁺ 107 : [C₇H₇O]⁺ |
Note: The fragmentation data for this compound is predicted based on established fragmentation patterns. The data for 5-Phenyl-1H-Tetrazole is based on experimental data from the NIST WebBook.[2] The data for chloro and methoxy analogues are predicted based on their respective molecular weights and expected fragmentation pathways.
Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum
The following protocol outlines a general procedure for obtaining an electron ionization mass spectrum of this compound.
Instrumentation:
-
A mass spectrometer equipped with an electron ionization (EI) source.
-
A direct insertion probe or a gas chromatograph for sample introduction.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Sample Introduction:
-
Direct Insertion Probe: Apply a small aliquot of the sample solution onto the probe tip and allow the solvent to evaporate. Insert the probe into the ion source.
-
Gas Chromatography (GC-MS): Inject a small volume of the sample solution into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer.
-
-
Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: The obtained mass spectrum is analyzed to identify the molecular ion and major fragment ions. This data is then compared to the expected fragmentation pattern to confirm the structure.
Visualization of the Confirmation Workflow
The logical workflow for confirming the structure of this compound using mass spectrometry can be visualized as follows:
Signaling Pathway of Fragmentation
The major fragmentation pathways for this compound can be depicted as a signaling-like diagram.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-(4-Nitrophenyl)-1H-Tetrazole: A Guide for Laboratory Professionals
For Immediate Action: 5-(4-Nitrophenyl)-1H-tetrazole is classified as a hazardous substance and must be handled with extreme caution. Due to its chemical structure, particularly the presence of both a nitro group and a tetrazole ring, it is considered an energetic material with potential explosive properties. Improper disposal can lead to serious safety incidents. This document provides essential guidance for the safe management and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Assessment and Safety Precautions
This compound is a hazardous substance with the following primary concerns[1]:
-
Flammable Solid: It is classified as a flammable solid[2].
-
Irritant: It is known to cause skin and serious eye irritation[1][3].
-
Respiratory Irritant: May cause respiratory irritation[1][3].
-
Explosive Potential: The tetrazole functional group is energetically unstable and may decompose explosively when subjected to heat, shock, or friction[4][5][6]. There is a risk of explosion if heated under confinement[2].
Mandatory Personal Protective Equipment (PPE) when handling this compound includes:
-
Hand Protection: Wear nitrile or other chemically resistant gloves[4].
-
Eye Protection: Use chemical safety goggles and a face shield[3][4].
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required[4].
Quantitative Data Summary
| Property | Data | Source |
| Molecular Formula | C7H5N5O2 | PubChem[1] |
| Molecular Weight | 191.15 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Solubility | Insoluble in water. Soluble in DMSO. | Thermo Fisher |
| Storage | Sealed in a dry, room temperature environment. Keep container tightly closed in a dry, cool, and well-ventilated place[3]. | Ambeed, Fisher Scientific |
Disposal Protocol
On-site chemical treatment or deactivation of this compound is strongly discouraged. The high nitrogen content and the presence of the nitro group contribute to a significant risk of uncontrolled, explosive decomposition[4]. Mixing with other chemicals for neutralization could initiate a dangerous reaction.
The required procedure for disposal is to treat this compound as a reactive and potentially explosive hazardous waste.
Step-by-Step Disposal Workflow:
-
Isolate the Waste:
-
Carefully collect the this compound waste, including any contaminated materials (e.g., weighing paper, gloves, vials), in a dedicated and clearly labeled waste container.
-
Do not mix this waste with other chemical waste streams, especially not with acids or oxidizing agents[7].
-
-
Container Selection and Labeling:
-
Use a container that is compatible with the chemical and approved for hazardous waste.
-
The container must be in good condition, with a secure, tightly fitting lid.
-
Label the container clearly with "Hazardous Waste," "Reactive," "Flammable Solid," and the full chemical name: "this compound."
-
-
Storage Pending Disposal:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Inform them of the nature of the waste, specifically mentioning that it is a nitrated tetrazole compound with potential explosive properties.
-
Follow all institutional and regulatory procedures for waste pickup and disposal[5][7]. All waste must be handled in accordance with local, state, and federal regulations[8].
-
Experimental Workflow for Safe Disposal
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these stringent safety and disposal protocols, laboratory professionals can mitigate the risks associated with this compound and ensure a safe working environment.
References
- 1. This compound | C7H5N5O2 | CID 285163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 5-(4-Nitrophenyl)-1H-Tetrazole
Essential Safety and Handling Guide for 5-(4-Nitrophenyl)-1H-Tetrazole
This guide provides critical safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, working with this compound. Adherence to these procedures is essential to mitigate risks associated with this energetic and hazardous compound.
Hazard Summary
This compound is a chemical compound that presents multiple hazards. It is classified as a flammable solid and can pose an explosion risk, particularly if heated under confinement.[1] The compound is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[2][3][4] It is also harmful if swallowed.[1][5] Due to its tetrazole structure, it is considered an energetic material.[6][7][8]
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is mandatory when handling this compound. The required equipment is summarized in the table below.
| Protection Type | Specific Requirement | Standard/Comment |
| Eye/Face Protection | Chemical splash goggles and a face shield.[9] | Goggles must conform to EN 166 (EU) or NIOSH (US) standards.[4][9] A face shield is crucial when handling larger quantities.[9] |
| Skin Protection | Flame-resistant, knee-length lab coat and chemical-resistant gloves.[9] | Nitrile gloves are recommended; however, compatibility should always be verified.[5][9] Inspect gloves prior to use and use proper removal techniques.[10] |
| Respiratory Protection | Air-purifying respirator with appropriate cartridges or a supplied-air respirator. | Required if dust is generated or exposure limits are exceeded.[4][9] Use a particulates filter conforming to EN 143.[4] |
| Additional Protection | Blast shield. | All experiments involving this compound should be conducted behind a certified blast shield.[9] |
Operational Plan: Step-by-Step Handling and Storage
Safe handling and storage are paramount to prevent accidental initiation or exposure.
Work Area Preparation
-
Designated Fume Hood : All work must be conducted in a designated chemical fume hood with the sash positioned at the lowest practical height.[9]
-
Clear Workspace : The work area must be free of other chemicals, equipment, and potential ignition sources.[1][9]
-
Safety Equipment Check : Ensure that certified eyewash stations and safety showers are unobstructed and in close proximity to the workstation.[1]
-
Explosion-Proof Equipment : Utilize explosion-proof electrical, ventilating, and lighting equipment in the handling area.[1]
Handling Procedures
-
Use Minimal Quantities : Procure and use the smallest practical amount of the compound for the experiment.[9]
-
Avoid Physical Stress : Do not subject the material to friction, impact, or heat.[9]
-
Use Proper Tools : Use non-metallic spatulas (e.g., Teflon-coated) for all transfers to prevent sparks.[9]
-
Control Dust : Handle the solid material carefully to avoid dust formation.[4]
-
Grounding : Ensure that the container and receiving equipment are properly grounded and bonded to prevent static discharge.[1]
Storage
-
Container : Keep the compound in a tightly closed, clearly labeled container.[1][4]
-
Location : Store in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[1][2][4] The storage area should be locked.[4]
-
Incompatibilities : Store separately from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]
Caption: Safe handling workflow for this compound.
Disposal and Emergency Plans
Waste Disposal
-
Segregation : Do not mix waste containing this compound with other chemical waste.
-
Containerization : Place all contaminated materials (including gloves, wipes, and empty containers) into a suitable, sealed, and clearly labeled hazardous waste container.[9]
-
Disposal : Arrange for disposal through an approved and licensed hazardous waste disposal facility.[1][4] All disposal must comply with local and national regulations. Do not discharge into drains or the environment.[1]
Emergency Procedures
-
Spills : Evacuate the immediate area.[9] For small, manageable spills, and only if properly trained, carefully clean the spill using non-sparking tools and wet methods to prevent dust generation.[9] Place the spilled material into a sealed container for disposal.[9]
-
Fire : In case of a fire, evacuate the area immediately and activate the fire alarm.[9] Do not attempt to extinguish a fire that has reached the energetic material; evacuate to a safe distance.[9] For small fires that have not reached the compound, dry sand, dry chemical, or alcohol-resistant foam may be used.
-
First Aid :
-
Eye Contact : Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[4]
-
Skin Contact : Remove all contaminated clothing and shoes. Wash the affected skin area immediately with soap and plenty of water for at least 15 minutes.[4] If skin irritation persists, consult a physician.[4]
-
Inhalation : Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[4] Seek medical attention if symptoms occur.[4]
-
Ingestion : Rinse the mouth with water and then drink plenty of water.[4] Do not induce vomiting. Seek medical attention if symptoms occur.[4]
-
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 16687-60-8 [sigmaaldrich.com]
- 3. This compound | C7H5N5O2 | CID 285163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. sciencemadness.org [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
